molecular formula C9H18ClNO4 B7805353 (+/-)-ACETYLCARNITINE CHLORIDE CAS No. 1219093-38-5

(+/-)-ACETYLCARNITINE CHLORIDE

Cat. No.: B7805353
CAS No.: 1219093-38-5
M. Wt: 241.68 g/mol
InChI Key: JATPLOXBFFRHDN-HPGPFNBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-ACETYLCARNITINE CHLORIDE is a useful research compound. Its molecular formula is C9H18ClNO4 and its molecular weight is 241.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1219093-38-5

Molecular Formula

C9H18ClNO4

Molecular Weight

241.68 g/mol

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/i1+1,7+1;

InChI Key

JATPLOXBFFRHDN-HPGPFNBWSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

C[N+](C)(C)CC(CC(=O)[O-])O[13C](=O)[13CH3].Cl

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

Synthesis and Structural Characterization of (+/-)-Acetylcarnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetylcarnitine Chloride (ALCAR) is an acetylated derivative of L-carnitine, serving as a critical mitochondrial metabolite that facilitates the transport of fatty acids for


-oxidation. While the L-enantiomer is the biologically active form, the synthesis and characterization of the racemic mixture ((+/-)-Acetylcarnitine Chloride)  is a fundamental protocol in organic chemistry and pharmaceutical reference standard preparation.

This guide details the chemical synthesis of racemic acetylcarnitine chloride via the acetylation of DL-carnitine hydrochloride. It provides a robust experimental workflow, mechanistic insights, and a comprehensive structural characterization profile (NMR, IR, MS) to ensure high-purity isolation.

Chemical Identity & Properties

PropertyData
IUPAC Name (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride acetate
Common Name This compound; Acetyl-DL-carnitine HCl
CAS Number 2504-11-2
Molecular Formula

Molecular Weight 239.70 g/mol
Appearance White crystalline powder
Melting Point 145 °C (decomposition)
Solubility Highly soluble in water (>80 mg/mL), soluble in ethanol; insoluble in acetone/ether.

Synthesis Strategy

The synthesis of this compound is most efficiently achieved through the O-acetylation of DL-carnitine hydrochloride. This semi-synthetic approach is preferred over de novo total synthesis (from epichlorohydrin) for laboratory-scale preparation due to the availability of the carnitine precursor.

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary hydroxyl group of carnitine on the carbonyl carbon of the acetylating agent (Acetyl Chloride or Acetic Anhydride). Acid catalysis is often employed to activate the acylating agent and prevent the formation of the elimination byproduct, croton betaine .

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical impurity control points.

AcetylcarnitineSynthesis Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation. DLC DL-Carnitine HCl (Precursor) Inter Tetrahedral Intermediate DLC->Inter Nucleophilic Attack (OH on C=O) AcCl Acetyl Chloride (Reagent) AcCl->Inter Prod (+/-)-Acetylcarnitine Chloride Inter->Prod Elimination of Cl- Impurity Croton Betaine (Impurity A) Prod->Impurity Thermal Elimination (>60°C)

Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol

Objective: Synthesis of 10 g of this compound. Precaution: Acetyl chloride is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Materials
  • Precursor: DL-Carnitine Hydrochloride (10.0 g, ~50.6 mmol)

  • Reagent: Acetyl Chloride (15 mL, excess) or Acetic Anhydride/HCl

  • Solvent: Glacial Acetic Acid (30 mL)

  • Precipitation Solvent: Ethyl Acetate or Acetone (Dry)

Step-by-Step Procedure
  • Solubilization:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), dissolve 10.0 g of DL-Carnitine Hydrochloride in 30 mL of glacial acetic acid.

    • Note: Gentle heating (40–50 °C) may be required to fully dissolve the zwitterionic precursor.

  • Acylation:

    • Cool the solution to 20 °C.

    • Add Acetyl Chloride (15 mL) dropwise over 20 minutes.

    • Mechanistic Insight: The exothermic reaction generates HCl gas in situ, which maintains the acidic environment necessary to suppress the elimination of water (which would form croton betaine).

    • Heat the mixture to 50 °C and stir for 4 hours. Do not exceed 60 °C to minimize elimination byproducts.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Add the mixture dropwise into 200 mL of cold, anhydrous Ethyl Acetate or Acetone under vigorous stirring. The product will precipitate as a white hygroscopic solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or add a seed crystal of acetylcarnitine.

  • Purification:

    • Filter the precipitate under vacuum (N2 atmosphere preferred due to hygroscopicity).

    • Wash the filter cake with 2 x 20 mL cold acetone.

    • Dry the solid in a vacuum desiccator over

      
       for 12 hours.
      
  • Yield Calculation:

    • Expected Yield: ~11.0 g (90%).

Structural Characterization

Verification of the structure relies on confirming the presence of the acetyl ester and the integrity of the quaternary ammonium backbone.

Nuclear Magnetic Resonance (NMR)

The racemate shows a single set of signals in achiral solvents (e.g.,


).

 NMR (500 MHz, 

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
5.65 Multiplet (m)1HCH -O-COMethine proton deshielded by the ester oxygen.
3.85 Doublet of doublets (dd)1HN-CH HDiastereotopic proton adjacent to quaternary nitrogen.
3.65 Doublet of doublets (dd)1HN-CHH Diastereotopic proton adjacent to quaternary nitrogen.
3.20 Singlet (s)9HN-

Characteristic strong singlet of the trimethylammonium group.
2.75 Multiplet (m)2H

-COOH
Methylene protons alpha to the carboxylic acid.
2.15 Singlet (s)3HCO-

Acetyl methyl group (Key indicator of successful acetylation).

 NMR (125 MHz, 

):
  • Carbonyls: ~173 ppm (Ester

    
    ), ~170 ppm (Acid 
    
    
    
    ).
  • Methine: ~66 ppm (CH-O).

  • Ammonium Methyls: ~54 ppm (

    
    ).
    
  • Backbone: ~63 ppm (

    
    ), ~36 ppm (
    
    
    
    ).[12]
  • Acetyl Methyl: ~21 ppm (

    
    ).
    
Infrared Spectroscopy (FT-IR)

The spectrum confirms the esterification of the hydroxyl group.

  • 1740–1745 cm

    
    :  Strong C=O stretch (Ester) . This band is absent in the starting material (carnitine).
    
  • 1710–1720 cm

    
    :  C=O stretch (Carboxylic Acid).
    
  • 2900–3000 cm

    
    :  C-H stretches (Alkyl).
    
  • ~1230 cm

    
    :  C-O-C stretch (Acetate).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Molecular Ion (

    
    ):  m/z 204.1 (Corresponding to the Acetylcarnitine cation 
    
    
    
    ).
  • Fragmentation: Loss of trimethylamine (59 Da) or acetic acid (60 Da) may be observed in MS/MS.

Quality Control & Impurity Profiling

Common Impurities
  • Free Carnitine: Result of incomplete reaction or hydrolysis. Detected by HPLC or NMR (absence of 2.15 ppm singlet).

  • Croton Betaine (Impurity A): Result of elimination.

    • Detection: alkene protons in NMR (~6.0–7.0 ppm).[13]

  • Acetic Acid: Residual solvent.[13][14]

HPLC Method (USP/EP Adapted)
  • Column: Strong Cation Exchange (SCX) or Amino-bonded silica.

  • Mobile Phase: Buffer (

    
    ) / Acetonitrile (60:40).
    
  • Detection: UV at 205 nm or Refractive Index (RI).

  • Retention: Acetylcarnitine elutes before carnitine on reversed-phase systems due to increased lipophilicity, but order varies on SCX.

References

  • Preparation method of acetyl-L-carnitine hydrochloride. CN117185945A.
  • Process for l-carnitine and acetyl l-carnitine hydrochloride. WO2007139238A1.
  • Acetyl-L-Carnitine | C9H17NO4. PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Enantiomeric purity determination of acetyl-L-carnitine by NMR. Journal of Pharmaceutical and Biomedical Analysis, 2005.[2] PubMed. [Link]

Sources

An In-depth Technical Guide on the Biological Role of Acetylcarnitine Enantiomers in Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetylcarnitine, a pivotal molecule in cellular energy metabolism, exists as two stereoisomers: L-acetylcarnitine (LAC) and D-acetylcarnitine (DAC). While LAC is a well-established endogenous metabolite crucial for mitochondrial function, the biological role of DAC is less understood and often associated with inhibitory effects. This technical guide provides a comprehensive exploration of the distinct roles of these enantiomers in mitochondrial metabolism. We will delve into the intricate mechanisms by which LAC supports energy production through fatty acid oxidation and acetyl-CoA buffering, and contrast this with the metabolic consequences of DAC presence. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of acetylcarnitine stereochemistry in the context of mitochondrial bioenergetics and its implications for therapeutic development.

Introduction: The Central Role of Acetylcarnitine in Mitochondrial Metabolism

Mitochondria, the powerhouses of the cell, are central to energy production through the process of oxidative phosphorylation. Acetyl-coenzyme A (acetyl-CoA) is the primary substrate for the tricarboxylic acid (TCA) cycle, a key metabolic pathway that generates reducing equivalents for the electron transport chain. The availability and regulation of the mitochondrial acetyl-CoA pool are therefore critical for cellular bioenergetics.

L-acetylcarnitine (LAC) is a naturally occurring molecule that plays a multifaceted role in mitochondrial metabolism. It is synthesized from L-carnitine and acetyl-CoA by the enzyme carnitine acetyltransferase (CrAT) within the mitochondrial matrix[1][2]. LAC serves two primary functions:

  • Facilitation of Fatty Acid Oxidation: Long-chain fatty acids, a major energy source, are transported into the mitochondrial matrix for β-oxidation via the carnitine shuttle[3][4]. This process involves the conversion of long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner mitochondrial membrane.

  • Buffering of the Acetyl-CoA Pool: LAC acts as a reservoir of acetyl groups, helping to maintain a stable acetyl-CoA/CoA ratio within the mitochondria[5]. This buffering capacity is crucial for ensuring a consistent supply of acetyl-CoA for the TCA cycle and for preventing the accumulation of excess acetyl-CoA, which can inhibit key enzymes like pyruvate dehydrogenase[4].

The stereochemistry of acetylcarnitine is of paramount importance. The biologically active form is the L-enantiomer. The presence of the D-enantiomer, which is not naturally synthesized in the body, can have significant and often detrimental effects on mitochondrial function.

The Dichotomy of Acetylcarnitine Enantiomers: A Tale of Two Isomers

The biological effects of acetylcarnitine are strictly stereospecific. While L-acetylcarnitine is a vital substrate and modulator of mitochondrial energy metabolism, D-acetylcarnitine acts as an inhibitor, disrupting these critical processes.

L-Acetylcarnitine: The Engine of Mitochondrial Metabolism

L-acetylcarnitine actively participates in and enhances mitochondrial respiration. It serves as a direct fuel source for the TCA cycle by donating its acetyl group to Coenzyme A, forming acetyl-CoA. Studies have shown that L-acetylcarnitine supplementation can stimulate oxygen consumption in isolated mitochondria, indicating its role in promoting oxidative phosphorylation[6]. Furthermore, LAC can improve mitochondrial function in aged organisms and in pathological conditions associated with mitochondrial dysfunction[7][8].

The key roles of L-acetylcarnitine in mitochondrial metabolism are summarized in the following pathway:

L_Acetylcarnitine_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_Carnitine Fatty Acyl-Carnitine Fatty_Acyl_CoA->Fatty_Acyl_Carnitine CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_mito L-Carnitine L_Carnitine_cyto->L_Carnitine_mito CACT Acetyl_CoA Acetyl-CoA L_Acetylcarnitine L-Acetylcarnitine Acetyl_CoA->L_Acetylcarnitine CrAT TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle L_Acetylcarnitine->Acetyl_CoA L_Acetylcarnitine->L_Carnitine_mito Beta_Oxidation β-Oxidation Beta_Oxidation->Acetyl_CoA Fatty_Acyl_Carnitine->Beta_Oxidation CACT / CPT2 caption Figure 1: L-Acetylcarnitine in Mitochondrial Metabolism Mitochondrial_Isolation Start Start: Cultured Cells Harvest Harvest and Wash Cells Start->Harvest Homogenize Homogenize in Isolation Buffer Harvest->Homogenize Centrifuge1 Low-Speed Centrifugation (600 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant Centrifuge2->Supernatant2 Pellet2 Resuspend Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Mitochondria Pellet2->Wash Final_Pellet Final Mitochondrial Pellet Wash->Final_Pellet caption Figure 2: Workflow for Mitochondrial Isolation

Figure 2: Workflow for Mitochondrial Isolation
Measurement of Mitochondrial Respiration

The effect of acetylcarnitine enantiomers on mitochondrial oxygen consumption can be measured using high-resolution respirometry (e.g., Oroboros Oxygraph-2k) or microplate-based analyzers (e.g., Seahorse XF Analyzer).

Protocol for Measuring Oxygen Consumption Rate (OCR) in Isolated Mitochondria:

  • Prepare Respiration Medium: Use a suitable respiration medium (e.g., MiR05) and equilibrate it to the desired temperature (e.g., 37°C).

  • Add Mitochondria: Add a known amount of isolated mitochondria to the respiration chamber.

  • Substrate Addition:

    • To assess the effect on fatty acid oxidation, add a long-chain fatty acid (e.g., palmitoyl-carnitine) and malate.

    • To assess the direct utilization of acetylcarnitine, add L- or D-acetylcarnitine as the primary substrate.

  • ADP Addition: Initiate state 3 respiration by adding a saturating concentration of ADP.

  • Measure OCR: Record the oxygen consumption rate.

  • Inhibitor Titration (for D-acetylcarnitine studies): To determine the inhibitory effect of D-acetylcarnitine, titrate increasing concentrations of DAC into the chamber during active respiration fueled by L-acetylcarnitine or other substrates.

  • Data Analysis: Calculate the respiratory control ratio (RCR) and P/O ratio to assess mitochondrial coupling and efficiency.

LC-MS/MS Analysis of Acetylcarnitine Enantiomers

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of acetylcarnitine enantiomers.

Protocol for Chiral LC-MS/MS Analysis:

  • Sample Preparation: Extract metabolites from cells, tissues, or mitochondria using a suitable solvent (e.g., ice-cold methanol).

  • Derivatization (Optional but often necessary for chiral separation): Derivatize the acetylcarnitine enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard reversed-phase column.

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase column specifically designed for enantiomeric separation or a standard C18 column if derivatization was performed.

    • Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of each acetylcarnitine enantiomer.

  • Quantification: Use stable isotope-labeled internal standards (e.g., d3-L-acetylcarnitine and d3-D-acetylcarnitine) for accurate quantification.

LC_MS_Workflow Start Start: Biological Sample Extraction Metabolite Extraction Start->Extraction Derivatization Chiral Derivatization (Optional) Extraction->Derivatization LC_Separation Chiral LC Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Quantification using Stable Isotope Standards MS_Detection->Data_Analysis Result Enantiomer Concentrations Data_Analysis->Result caption Figure 3: LC-MS/MS Workflow for Enantiomer Analysis

Figure 3: LC-MS/MS Workflow for Enantiomer Analysis
Enzymatic Assay for Carnitine Acetyltransferase (CrAT)

The activity of CrAT can be measured spectrophotometrically by monitoring the formation of acetyl-CoA.

Protocol for CrAT Activity Assay:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A (CoA), and a chromogenic reagent that reacts with the thiol group of CoA (e.g., DTNB).

  • Add Substrate: Add either L-acetylcarnitine or D-acetylcarnitine to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding the enzyme source (e.g., mitochondrial lysate or purified CrAT).

  • Monitor Absorbance: Measure the increase in absorbance at the appropriate wavelength (e.g., 412 nm for DTNB) over time. The rate of absorbance change is proportional to the enzyme activity.

  • Inhibition Studies: To determine the inhibitory potential of D-acetylcarnitine, perform the assay with L-acetylcarnitine as the substrate in the presence of varying concentrations of D-acetylcarnitine. This will allow for the determination of the inhibition constant (Ki).

Conclusion and Future Directions

The stereoisomers of acetylcarnitine exhibit profoundly different effects on mitochondrial metabolism. L-acetylcarnitine is an indispensable metabolite that fuels the TCA cycle, facilitates fatty acid oxidation, and maintains the delicate balance of the mitochondrial acetyl-CoA pool. In contrast, D-acetylcarnitine acts as a metabolic antagonist, inhibiting key mitochondrial processes and potentially leading to cellular dysfunction.

For researchers and drug development professionals, a thorough understanding of these stereospecific roles is critical. The presence of D-acetylcarnitine as a contaminant in nutritional supplements or pharmaceutical preparations could have unintended and adverse consequences on mitochondrial health. Therefore, robust analytical methods for the chiral separation and quantification of acetylcarnitine enantiomers are essential for quality control.

Future research should focus on elucidating the precise molecular mechanisms of D-acetylcarnitine's inhibitory effects. Determining the kinetic parameters of its interaction with the carnitine-acylcarnitine translocase and carnitine acetyltransferase will provide a more quantitative understanding of its metabolic disruption. Furthermore, investigating the long-term consequences of D-acetylcarnitine exposure in various cell and animal models will be crucial for assessing its potential toxicity. A deeper knowledge of the distinct biological roles of acetylcarnitine enantiomers will undoubtedly pave the way for more targeted and effective therapeutic strategies aimed at modulating mitochondrial metabolism in health and disease.

References

  • Farinella, Z., Fiumara, A., Bianciardi, P., Guarcello, V., & Rizza, V. (1984). Effects of carnitine and acetylcarnitine isomers on mitochondrial respiration. International Journal of Tissue Reactions, 6(2), 141–143. [Link]

  • National Institutes of Health Office of Dietary Supplements. (2021). L-Carnitine Fact Sheet for Health Professionals. [Link]

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • McKenna, M. C., & Scafidi, S. (2017). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical Research, 42(Suppl 3), 13–26. [Link]

  • Tong, L. (2005). Structure and function of carnitine acyltransferases. Annals of the New York Academy of Sciences, 1033, 17–29. [Link]

  • Virmani, M. A., & Cirulli, M. (2022). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. International Journal of Molecular Sciences, 23(5), 2717. [Link]

  • Broderick, T. L., Pan, J., & Shokati, T. (2015). Acetyl-l-carnitine increases mitochondrial protein acetylation in the aged rat heart. Mechanisms of Ageing and Development, 145, 39–50. [Link]

  • Stephens, F. B., Constantin-Teodosiu, D., & Greenhaff, P. L. (2007). New insights concerning the role of carnitine in the regulation of fuel metabolism in skeletal muscle. The Journal of Physiology, 581(Pt 2), 431–444. [Link]

  • Patel, S. P., Sullivan, P. G., Pandya, J. D., & Rabchevsky, A. G. (2010). Acetyl-L-carnitine ameliorates mitochondrial dysfunction following contusion spinal cord injury. Journal of Neurochemistry, 114(1), 291–301. [Link]

  • Liu, Z., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 22(21), 3434–3442. [Link]

  • Ramsay, R. R., & Gandour, R. D. (1988). Carnitine acetyltransferase: a review of its biology, enzymology, and bioorganic chemistry. Bioorganic Chemistry, 16(4), 307–334. [Link]

  • Virmani, A., Binienda, Z., & Ali, S. (2001). Protective actions of L-carnitine and acetyl-L-carnitine on the neurotoxicity evoked by mitochondrial uncoupling or inhibitors. Annals of the New York Academy of Sciences, 939, 235–249. [Link]

  • Koves, T. R., Ussher, J. R., Noland, R. C., Slentz, D., Mosedale, M., Ilkayeva, O., ... & Muoio, D. M. (2008). Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance. Cell Metabolism, 7(1), 45–56. [Link]

  • Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLoS ONE, 14(8), e0221342. [Link]

  • Adriaenssens, E. (2023). Mitochondrial isolation protocol. protocols.io. [Link]

  • Ma, Y., et al. (2021). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 2(1), 100251. [Link]

Sources

Pharmacokinetics and Bioavailability of (+/-)-Acetyl-L-Carnitine Chloride in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Acetyl-L-Carnitine (ALCAR) is an endogenous molecule pivotal to mitochondrial energy metabolism and a significant subject of research for its neuroprotective and metabolic-modulating properties. Understanding its pharmacokinetic (PK) profile and bioavailability in preclinical rodent models is fundamental for translating its therapeutic potential. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of ALCAR in rats and mice. We move beyond simple procedural descriptions to explain the causal biochemical and physiological principles that govern experimental design and data interpretation. This document is structured to serve as a practical and theoretical resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of ALCAR.

The Foundational Role of ALCAR in Cellular Metabolism

Acetyl-L-Carnitine, the acetyl ester of L-carnitine, is a naturally occurring compound that plays a dual role in cellular physiology. Primarily, it facilitates the transport of acetyl-CoA, a key intermediate in energy metabolism, into the mitochondrial matrix for entry into the tricarboxylic acid (TCA) cycle.[1][2] Secondly, it acts as a reservoir and donor of acetyl groups, which are essential for numerous biosynthetic pathways, including the synthesis of the neurotransmitter acetylcholine and for epigenetic mechanisms like histone acetylation.[1][3][4]

Given these roles, exogenous ALCAR supplementation is being investigated for a range of conditions, particularly age-related mitochondrial dysfunction and neuropathies.[5][6][7] Rodent models are the cornerstone of this research, making a thorough grasp of the compound's behavior in these systems essential for designing effective studies and accurately interpreting their outcomes.

Absorption & Bioavailability: A Tale of Saturable Transport

The oral bioavailability of ALCAR is a critical parameter that is profoundly influenced by its mechanism of absorption in the gastrointestinal (GI) tract. Unlike compounds absorbed via passive diffusion, ALCAR exhibits dose-dependent absorption, a hallmark of carrier-mediated transport.

Mechanism of Absorption

Studies in rats have demonstrated that ALCAR is absorbed almost exclusively in the small intestine.[8] This process is not linear with dose. At low doses (e.g., 0.05 µmol/rat), the absorption of L-carnitine (the parent compound) can be as high as 96.7%, whereas at high doses (100 µmol/rat), it drops to approximately 33.0%.[8] This phenomenon strongly indicates the involvement of a saturable transport system. The organic cation/carnitine transporter (OCTN) family, particularly OCTN2, is a key player in the active transport and reabsorption of carnitine and its esters.[3][9] When high concentrations of ALCAR are administered orally, these transporters become saturated, limiting the rate of absorption and thus reducing the overall bioavailability.

A significant portion of orally administered ALCAR undergoes hydrolysis by esterases in the intestinal lumen and liver, yielding L-carnitine and acetate.[10] This pre-systemic conversion is a crucial consideration; the observed systemic effects may be due to intact ALCAR, the resulting increase in the body's L-carnitine pool, or the donated acetyl groups.

Quantifying Bioavailability in Rodent Models

The bioavailability of ALCAR in mice, determined by urinary excretion of total carnitine after oral supplementation, has been estimated to be in the range of 19%.[10] This relatively low figure at higher doses is consistent with the saturable absorption mechanism.

Parameter Rodent Model Dose Result Source
Fractional Absorption RatLow (0.05 µmol/rat)~97%[8]
Fractional Absorption RatHigh (100 µmol/rat)~33%[8]
Bioavailability Mouse2 mmol/kg/day~19% (estimated from urinary excretion)[10]
Experimental Workflow: Oral Bioavailability Study

A robust oral bioavailability study requires a comparison between intravenous (IV) and oral (PO) administration to determine the fraction of the drug that reaches systemic circulation.

G cluster_0 Study Setup cluster_1 Sample Collection cluster_2 Bioanalysis & PK Calculation A1 Fast animals overnight (Ensure empty GI tract) A2 Divide into two groups: IV and Oral (PO) A1->A2 A3 Administer single dose of ALCAR (e.g., 100 mg/kg) A2->A3 B1 Collect serial blood samples (e.g., 0, 15, 30, 60, 120, 240, 480 min) A3->B1 B2 Process blood to plasma (Use EDTA tubes, centrifuge) B1->B2 B3 Store plasma at -80°C B2->B3 C1 Quantify ALCAR in plasma using LC-MS/MS B3->C1 C2 Calculate Area Under the Curve (AUC) for both IV and PO groups C1->C2 C3 Calculate Bioavailability (F%): (AUC_PO / AUC_IV) * 100 C2->C3

Caption: Workflow for a typical oral bioavailability study in rodents.

Distribution: Reaching Target Tissues, Including the Brain

Once absorbed, ALCAR is distributed throughout the body, with significant uptake in tissues with high energy demands such as the heart, skeletal muscle, liver, and kidney.[1][11] A key area of therapeutic interest is its ability to cross the blood-brain barrier (BBB).

Blood-Brain Barrier Penetration

ALCAR is actively transported into the brain, a critical feature for its neurological applications.[1][3] In vivo studies in mice demonstrated a brain uptake index similar to that of GABA, suggesting a shared or similar transport mechanism.[12] The uptake is an energy-requiring and sodium-dependent process, mediated by a low-affinity carrier system.[12] Following administration, ALCAR can be detected in the brain within seconds to minutes.[1]

This ability to penetrate the CNS allows ALCAR to directly influence brain metabolism, enhance synaptic neurotransmission, and counteract age-dependent reductions in various receptors.[6][13]

Tissue Accumulation

Chronic supplementation with ALCAR has been shown to significantly increase total carnitine levels in tissues like the heart, skeletal muscle, and cerebral cortex, particularly in aged rats where endogenous levels are often diminished.[14] However, in healthy young mice, oral supplementation did not appear to increase the carnitine content within skeletal muscle, suggesting that tissue uptake is tightly regulated and more pronounced in states of deficiency.[10]

Protocol 1: Tissue Harvesting for Distribution Analysis

Objective: To quantify ALCAR levels in various tissues following administration.

Rationale: This protocol ensures rapid tissue collection and preservation to prevent post-mortem degradation or metabolic changes of ALCAR. The use of liquid nitrogen flash-freezing is critical to halt all enzymatic activity instantly.

Methodology:

  • Administer ALCAR to the rodent model via the desired route (e.g., oral gavage).

  • At a predetermined time point (e.g., 60 minutes post-dose), anesthetize the animal deeply using an appropriate method (e.g., isoflurane).

  • Perform a thoracotomy and perfuse the circulatory system transcardially with ice-cold saline to remove blood from the tissues. This step is crucial for brain and liver to avoid contamination from blood-borne ALCAR.

  • Rapidly dissect the target tissues (e.g., brain, liver, heart, skeletal muscle).

  • Rinse each tissue briefly in ice-cold saline, blot dry, and immediately flash-freeze in liquid nitrogen.

  • Store the frozen tissue samples at -80°C until homogenization and analysis.

Metabolism: The Central Role of Carnitine Acetyltransferase

The metabolism of exogenous ALCAR is intrinsically linked to its endogenous metabolic pathways. The primary event is the reversible hydrolysis of ALCAR into L-carnitine and acetyl-CoA, a reaction catalyzed by the enzyme carnitine acetyltransferase (CrAT).[1]

G cluster_0 Mitochondrial Matrix ALCAR_cyto Acetyl-L-Carnitine (Cytosol) ALCAR_mito Acetyl-L-Carnitine (Mitochondria) ALCAR_cyto->ALCAR_mito Transport CrAT Carnitine Acetyltransferase (CrAT) ALCAR_cyto->CrAT ALCAR_mito->CrAT AcetylCoA Acetyl-CoA TCA TCA Cycle (Energy Production) AcetylCoA->TCA ACh Acetylcholine (Neurotransmitter Synthesis) AcetylCoA->ACh Histones Histone Acetylation (Epigenetics) AcetylCoA->Histones Lipids Lipid Synthesis AcetylCoA->Lipids LCarnitine_mito L-Carnitine CrAT->AcetylCoA Donates Acetyl Group CrAT->LCarnitine_mito Releases L-Carnitine

Caption: Metabolic fate of Acetyl-L-Carnitine in the cell.

This simple reaction has profound consequences:

  • Energy Production: The liberated acetyl-CoA enters the TCA cycle within the mitochondria, contributing to cellular ATP production. This is particularly relevant in aged animals, where ALCAR supplementation can restore age-related declines in mitochondrial respiration.[5][15]

  • Neurotransmitter Synthesis: In cholinergic neurons, the acetyl group from acetyl-CoA is used to synthesize acetylcholine, a critical neurotransmitter for memory and learning.[13]

  • Biosynthesis and Epigenetics: The acetyl group is also a substrate for the synthesis of lipids and can be used for the acetylation of histones, an epigenetic modification that alters gene expression.[1][3]

Studies using isotopically labeled ALCAR in rats have confirmed that the acetyl moiety is actively metabolized for energy and incorporated into the carbon skeletons of neurotransmitters like glutamate and GABA.[1][3]

Excretion: The Renal Reabsorption System

ALCAR and its primary metabolite, L-carnitine, are primarily eliminated from the body via the kidneys.[10] However, the body has a highly efficient system for conserving this vital molecule. The OCTN2 transporter, located in the renal tubules, is responsible for reabsorbing approximately 98% of filtered L-carnitine and its esters from the urine back into the bloodstream.[9]

When high doses of ALCAR are administered, the concentration in the renal filtrate can exceed the reabsorptive capacity of these transporters. This saturation leads to increased urinary excretion of total carnitine.[10] Therefore, urinary excretion data can serve as an indirect measure of bioavailability and can reflect the saturation of both intestinal absorption and renal reabsorption pathways.

Methodological Keystone: Bioanalytical Strategy

The accuracy of any PK study hinges on the robustness of the bioanalytical method used to quantify the analyte in biological matrices.

The Gold Standard: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantification of ALCAR.[16][17] Its superiority lies in its high sensitivity and specificity. The technique can distinguish ALCAR from other structurally similar acylcarnitines and accurately measure its concentration even in the complex environment of plasma or tissue homogenates.

The Self-Validating System: Isotope Dilution

A trustworthy protocol must be a self-validating system. For LC-MS/MS analysis of an endogenous compound like ALCAR, the use of a stable isotope-labeled internal standard (e.g., d3-Acetyl-L-Carnitine) is non-negotiable. This internal standard is chemically identical to the analyte but has a different mass. It is added to the sample at the very beginning of the preparation process. Because it behaves identically to the target analyte during extraction, chromatography, and ionization, any sample loss or variation is mirrored in the internal standard. By measuring the ratio of the analyte to the internal standard, the method inherently corrects for these variations, ensuring highly accurate and precise quantification.[16]

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

Objective: To extract ALCAR from plasma and prepare it for quantification.

Rationale: This protein precipitation method is a rapid and effective way to remove large proteins from plasma that would otherwise interfere with the analysis. Acetonitrile is an efficient precipitating agent and is compatible with the mobile phases typically used in HILIC or reversed-phase chromatography for ALCAR analysis.

Methodology:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, pipette 50 µL of plasma.

  • Add 10 µL of the working internal standard solution (e.g., d3-ALCAR in water). Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system for analysis.

Conclusion and Translational Insights

The pharmacokinetics of Acetyl-L-Carnitine in rodent models are characterized by several key features:

  • Dose-dependent oral bioavailability governed by a saturable transport mechanism in the small intestine.

  • Significant first-pass hydrolysis to L-carnitine, meaning systemic effects are a composite of ALCAR and its metabolites.

  • Broad tissue distribution , including crucial penetration of the blood-brain barrier via a carrier-mediated system.

  • Rapid integration into cellular metabolic pathways , serving as a source of both L-carnitine and acetyl-CoA.

  • Efficient renal conservation via active reabsorption, with urinary excretion increasing only at high, saturating doses.

For drug development professionals, these characteristics have critical implications. The non-linear absorption kinetics mean that simply increasing the oral dose may not lead to a proportional increase in systemic exposure. Formulations designed to enhance absorption or provide sustained release could be valuable. Furthermore, the ability of ALCAR to cross the BBB and directly modulate brain energy metabolism and neurotransmission solidifies its position as a promising candidate for CNS-related disorders, a hypothesis that can be confidently tested in rodent models when these pharmacokinetic principles are carefully considered.

References

  • Tanaka, Y., Sasaki, R., Fukui, F., et al. (2004). Acetyl-L-Carnitine supplementation restores decreased tissue carnitine levels and impaired lipid metabolism in aged rats. Journal of Lipid Research. Available at: [Link]

  • Schaevitz, L. R., Berger-Sweeney, J., & D'Ignazio, C. (2012). Acetyl-L-Carnitine Improves Behavior and Dendritic Morphology in a Mouse Model of Rett Syndrome. PLOS ONE. Available at: [Link]

  • Nakashima, M., et al. (1998). Fractional absorption of L-carnitine after oral administration in rats. Biopharmaceutics & Drug Disposition. Available at: [Link]

  • Rochelson, B., et al. (2001). Acetyl-L-carnitine treatment stimulates oxygen consumption and biosynthetic function in perfused liver of young and old rats. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences. Available at: [Link]

  • Krahenbuhl, S., et al. (2015). Effect of carnitine, acetyl-, and propionylcarnitine supplementation on the body carnitine pool, skeletal muscle composition, and physical performance in mice. Journal of Parenteral and Enteral Nutrition. Available at: [Link]

  • Hagen, T. M., et al. (1998). Acetyl-l-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Castorina, M., & Ferraris, L. (1994). Acetyl-L-carnitine affects aged brain receptorial system in rodents. Life Sciences. Available at: [Link]

  • Burlina, A. P., et al. (1989). Uptake of acetyl-L-carnitine in the brain. Neurochemical Research. Available at: [Link]

  • Ando, S., et al. (2001). Acetyl-L-carnitine improves aged brain function. Geriatric Bioscience and Biotechnology. Available at: [Link]

  • Scafidi, S., et al. (2010). Metabolism of acetyl-L-carnitine for energy and neurotransmitter synthesis in the immature rat brain. Journal of Neurochemistry. Available at: [Link]

  • Ferreira, G. C., & McKenna, M. C. (2017). L-Carnitine and Acetyl-L-carnitine Roles and Neuroprotection in Developing Brain. Neurochemical Research. Available at: [Link]

  • Sugiyama, K., et al. (1993). Acylcarnitine profile in tissues and body fluids of biotin-deficient rats with and without L-carnitine supplementation. The Journal of Nutritional Biochemistry. Available at: [Link]

  • Adeva-Andany, M. M., et al. (2017). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. Available at: [Link]

  • Nasca, C., et al. (2018). Acetyl-L-carnitine deficiency in patients with major depressive disorder. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Pearson, D. J., & Tubbs, P. K. (1967). Carnitine and derivatives in rat tissues. The Biochemical Journal. Available at: [Link]

  • Hagen, T. M., et al. (1998). Acetyl-L-carnitine fed to old rats partially restores mitochondrial function and ambulatory activity. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Johnson, M. L., et al. (2022). Weight loss versus exercise for reducing intermuscular adipose tissue: A randomized controlled trial. Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Wikipedia contributors. (2024). Valproate. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NerveDefend Reviews. (2024). NerveDefend Honest Reviews & Complaints. The Jerusalem Post. Available at: [Link]

  • Aureli, T., et al. (1994). Acetyl-L-carnitine modulates glucose metabolism and stimulates glycogen synthesis in rat brain. Brain Research. Available at: [Link]

  • Hart, A. M., et al. (2009). Pharmacokinetics of Acetyl-L-Carnitine Given in Single or Multiple Doses to HIV-1 Infected Patients with Toxic Peripheral Polyneuropathy. Current Clinical Pharmacology. Available at: [Link]

  • D'Souza, F., et al. (2024). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. International Journal of Molecular Sciences. Available at: [Link]

  • Sewell, A. C. (2008). Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Available at: [Link]

  • Jian, W., et al. (2008). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Wallace, M., et al. (2018). Acetylcarnitine shuttling links mitochondrial metabolism to histone acetylation and lipogenesis. Science. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Acetyl-L-Carnitine in Plasma Analyzed with LCMS. Application Note. Available at: [Link]

Sources

Advanced Enantioselective Synthesis and Characterization of Acetylcarnitine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Acetyl-L-carnitine (ALCAR) , chemically known as (R)-3-acetyloxy-4-(trimethylammonio)butanoate, is the biologically active stereoisomer required for transport across the blood-brain barrier and mitochondrial fatty acid oxidation. The (S)-enantiomer (derived from D-carnitine) is not merely inactive; it acts as a competitive inhibitor of carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT), potentially depleting endogenous L-carnitine pools.

For researchers and process chemists, the synthesis of ALCAR presents a bifurcation in strategy:

  • Chiral Pool Synthesis: Acetylation of high-purity L-carnitine. This is the industrial standard but requires strict control over reaction thermodynamics to prevent elimination side-reactions (formation of crotonobetaine).

  • De Novo Asymmetric Synthesis: Utilizing asymmetric hydrogenation (e.g., Noyori catalysis) or enzymatic resolution to establish the C3 chiral center from achiral precursors like ethyl 4-chloro-3-oxobutyrate.

This guide details the protocols for both pathways, emphasizing the suppression of impurities and the analytical validation of enantiomeric excess (ee%).

Pathway A: Chiral Pool Synthesis (Industrial Standard)

This method relies on the acetylation of the hydroxyl group at the C3 position of L-carnitine inner salt. While seemingly straightforward, the reaction is prone to acid-catalyzed dehydration, yielding crotonobetaine (Impurity A) , a thermodynamically stable conjugated system that is difficult to separate.

Reaction Mechanism & Critical Control Points

The acetylation is typically performed using acetyl chloride or acetic anhydride. The critical balance is maintaining sufficient activation energy for esterification while keeping the temperature below the threshold for


-elimination.

Key Reaction Parameters:

  • Reagent: Acetyl Chloride (preferred over anhydride for easier byproduct removal).

  • Solvent: Glacial Acetic Acid (stabilizes the zwitterionic intermediate).

  • Temperature Limit: Must remain

    
    C during addition and 
    
    
    
    C during digestion. Exceeding
    
    
    C (as noted in older patents) drastically increases crotonobetaine formation.
Detailed Protocol: Acid Chloride Acetylation

Materials:

  • L-Carnitine Inner Salt (dried,

    
     water content)
    
  • Acetyl Chloride (freshly distilled)

  • Glacial Acetic Acid[1]

  • Acetone (for precipitation)

Step-by-Step Methodology:

  • Solvation: Charge a glass-lined reactor with L-Carnitine (1.0 eq) and Glacial Acetic Acid (3.0 vol). Stir until a homogeneous suspension is formed.

  • Controlled Addition: Cool the mixture to

    
    C. Add Acetyl Chloride (1.5 eq) dropwise over 60 minutes.
    
    • Expert Note: The reaction is exothermic. Rate of addition must be controlled to keep internal temperature

      
      C.
      
  • Digestion: Slowly warm the reactor to

    
    C. Hold for 3–4 hours.
    
    • In-Process Control (IPC): Monitor by HPLC.[2][3][4][5][6] Target: L-Carnitine

      
      .[5] If Crotonobetaine 
      
      
      
      , lower the temperature immediately.
  • Quenching & Crystallization: Cool to

    
    C. Slowly add Acetone (10 vol) to precipitate the crude Acetyl-L-carnitine hydrochloride.
    
  • Purification: Filter the crude solid under nitrogen (hygroscopic!). Recrystallize from Isopropanol/Ethanol to remove trace acetic acid and crotonobetaine.

  • Drying: Vacuum dry at

    
    C.
    
Workflow Visualization (DOT)

ChiralPoolSynthesis LCarnitine L-Carnitine Inner Salt (Chiral Pool) Intermediate Reaction Matrix (Acetic Acid Solvent) LCarnitine->Intermediate AcCl Acetyl Chloride (Reagent) AcCl->Intermediate TempControl CRITICAL CONTROL: T < 50°C to prevent Elimination Intermediate->TempControl Crude Crude ALCAR-HCl TempControl->Crude Controlled Acetylation Impurity Impurity A: Crotonobetaine TempControl->Impurity T > 80°C (Risk) Purification Recrystallization (IPA/EtOH) Crude->Purification FinalProduct Pure Acetyl-L-Carnitine (>99.5% ee) Purification->FinalProduct

Figure 1: Critical workflow for the Chiral Pool synthesis of Acetyl-L-Carnitine, highlighting the temperature-dependent divergence toward the crotonobetaine impurity.

Pathway B: De Novo Asymmetric Synthesis

When L-carnitine is not the starting material (e.g., for isotopic labeling or creating specific stereoisomers for analytical standards), asymmetric hydrogenation of


-chloro- 

-keto esters is the preferred route. This establishes the C3 chirality before the quaternary amine is introduced.
Retrosynthetic Strategy
  • Precursor: Ethyl 4-chloro-3-oxobutyrate.

  • Asymmetric Step: Noyori Hydrogenation using Ru(OAc)2(BINAP).

  • Amination: Nucleophilic substitution with Trimethylamine (TMA).

  • Hydrolysis & Acetylation: Ester hydrolysis followed by acetylation.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

  • Ethyl 4-chloro-3-oxobutyrate

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (for (R)-product)

  • Hydrogen gas (High Pressure)

  • Trimethylamine (33% in EtOH)

Step-by-Step Methodology:

  • Hydrogenation: In a high-pressure autoclave, dissolve Ethyl 4-chloro-3-oxobutyrate in Ethanol. Add 0.1 mol% Ru-BINAP catalyst.

  • Reaction: Pressurize to 5–10 bar

    
    . Heat to 
    
    
    
    C. Stir for 2–4 hours.
    • Result: Ethyl (R)-4-chloro-3-hydroxybutyrate (>97% ee).

  • Amination: Transfer the hydrogenated ester to a sealed vessel. Add Trimethylamine (excess, 3.0 eq) and heat to

    
    C for 6 hours.
    
    • Mechanism:[1][6][7][8]

      
       substitution of the chloride by TMA yields L-Carnitine ethyl ester.
      
  • Hydrolysis: Treat with dilute HCl to hydrolyze the ethyl ester, yielding L-Carnitine Hydrochloride.

  • Acetylation: Proceed as per Protocol A.

Synthetic Pathway Visualization (DOT)

AsymmetricSynthesis Start Ethyl 4-chloro-3-oxobutyrate (Achiral) Catalyst Ru-(R)-BINAP Hydrogenation Start->Catalyst ChiralInter Ethyl (R)-4-chloro-3-hydroxybutyrate (Chiral Center Established) Catalyst->ChiralInter >97% ee Amination Trimethylamine (TMA) Substitution ChiralInter->Amination Carnitine L-Carnitine Ester Amination->Carnitine Hydrolysis Acid Hydrolysis Carnitine->Hydrolysis ALCAR Acetyl-L-Carnitine Hydrolysis->ALCAR Acetylation

Figure 2: De Novo Asymmetric Synthesis pathway utilizing Noyori hydrogenation to establish stereochemistry prior to amination.

Analytical Validation & Quality Control

Validating the enantiomeric purity is non-negotiable, as the (S)-isomer is a biological antagonist. Standard C18 HPLC cannot separate these enantiomers.

Chiral HPLC Method (Ligand Exchange)

The most robust method utilizes ligand-exchange chromatography where the carnitine carboxylate coordinates with Copper(II) ions in the chiral stationary phase.

ParameterCondition
Column SUMICHIRAL OA-6100 (or equivalent Ligand Exchange)
Mobile Phase 2 mM

+ 500 mM

in Water/Acetonitrile (95:5)
Flow Rate 0.5 mL/min
Detection UV @ 235 nm (monitoring the ester carbonyl)
Elution Order (S)-Acetylcarnitine elutes before (R)-Acetylcarnitine
Resolution (

)
Typically > 1.5

Expert Insight: The addition of perchlorate (


) is crucial for ion-pairing with the quaternary ammonium group, sharpening the peak shape and improving resolution.
Quantitative Metrics[5]
  • Enantiomeric Excess (ee%): Must be

    
     for pharmaceutical grade.
    
    
    
    
  • Specific Rotation

    
    : 
    
    
    
    to
    
    
    (c=1, H2O). Note that specific rotation is concentration-dependent and less sensitive than HPLC.

References

  • Vertex AI Search. (2025). Enantioselective synthesis of L-carnitine and acetyl-L-carnitine hydrochlorides. ResearchGate. 9

  • Google Patents. (2007). Process for l-carnitine and acetyl l-carnitine hydrochloride (WO2007139238A1). 8

  • ResearchGate. (2025). Determination of the Enantiomeric Purity of L-Carnitine and Acetyl-L-Carnitine by Chiral Liquid Chromatography. 6

  • PubMed. (1992).[4] Enzymes in stereoselective pharmacokinetics of endogenous substances. Chirality. 4[8]

  • ChemRxiv. (2025). Metabolic pathways of acylcarnitine synthesis. 10

  • PubMed. (2000). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. 5

  • Google Patents. (2023). Preparation method of acetyl L-carnitine hydrochloride (CN117185945A). 1

  • PubMed Central. (2021). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. 11

  • European Patent Office. (2002). Industrial Process for the Production of L-Carnitine. 3

Sources

Methodological & Application

Protocol: Preparation and Handling of (+/-)-Acetylcarnitine Chloride for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context

Acetylcarnitine (ALCAR) is a critical mitochondrial metabolite that facilitates the transport of acetyl groups across the mitochondrial inner membrane, fueling the tricarboxylic acid (TCA) cycle and supporting acetylcholine synthesis.

This protocol specifically addresses the (+/-)-Acetylcarnitine Chloride (racemic mixture). Unlike the pure L-enantiomer (L-ALCAR), the racemic mixture contains equal parts of L- and D-isomers.

  • L-isomer: Biologically active; transported via the OCTN2 transporter.

  • D-isomer: Generally biologically inert but may act as a competitive inhibitor for carnitine transporters at high concentrations.

Critical Experimental Note: Because only the L-isomer is metabolically active, researchers using the (+/-) mixture must double the molar concentration to achieve the equivalent biological activity of pure L-Acetylcarnitine.

Physicochemical Profile

PropertyDataNotes
Compound Name This compoundRacemic mixture (DL-Acetylcarnitine)
CAS Number 2504-11-2 (Racemic)Note: 5080-50-2 refers to the pure L-isomer.
Molecular Weight ~239.7 g/mol Check specific CoA for hydration state (e.g., HCl salt).
Solubility (Water) > 50 mg/mLPreferred Solvent. Highly hydrophilic.
Solubility (Ethanol) ~20 mg/mLNot recommended for cell culture due to solvent toxicity.
Solubility (DMSO) ~10 mg/mLLower solubility than water; unnecessary for this salt.
pH Stability pH 3.0 – 6.0Stable.
pH Instability pH > 7.5Rapid Hydrolysis. The ester bond cleaves at alkaline pH.

Preparation Protocol

A. Pre-Calculation (The "Racemic Correction")

To achieve a target active concentration of


, you must prepare the solution at 

.
  • Target Active Dose: 50 µM (L-form equivalent)

  • Required (+/-) Concentration: 100 µM

B. Stock Solution Preparation (100 mM Active / 200 mM Total)

Goal: Prepare 10 mL of stock solution equivalent to 100 mM L-Acetylcarnitine activity.

  • Target Concentration: 200 mM (Total Racemate)

  • Mass Required:

    
    
    
Step-by-Step Workflow
  • Weighing: Accurately weigh 479.4 mg of this compound.

  • Solvent Selection: Add 8.0 mL of sterile, nuclease-free water (Milli-Q).

    • Scientific Logic:[1][2][3][4][5] Do not use PBS or cell culture media for the stock solution. The phosphate buffer (pH 7.4) will accelerate hydrolysis during storage. Water (pH ~5.5) maintains the ester bond stability.

  • Dissolution: Vortex gently. The salt is highly hygroscopic and will dissolve rapidly.

  • Volume Adjustment: Adjust final volume to 10.0 mL with water.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter .

    • Warning:Do NOT autoclave. The high heat will hydrolyze the acetyl group, rendering the compound inactive.

  • Aliquoting: Dispense into small aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Stable for 6–12 months.

C. Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Storage Phase Weigh Weigh (+/-)-ALCAR (Hygroscopic!) Dissolve Dissolve in Milli-Q Water (Avoid PBS) Weigh->Dissolve Rapid Dissolution Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter No Autoclave Aliquot Aliquot (Single Use) Filter->Aliquot Freeze Freeze at -20°C (Stable 6-12 mo) Aliquot->Freeze

Caption: Optimized workflow for preparing chemically stable Acetylcarnitine stock solutions. Note the exclusion of PBS during dissolution to prevent hydrolysis.

Cell Culture Application Guidelines

Dosing Strategy
  • Neuroprotection Assays: Typical active range is 10–100 µM (requires 20–200 µM of racemate).

  • Ischemia/Metabolic Stress: Higher concentrations (up to 1 mM active) may be required.

Stability in Culture Media

Once added to cell culture media (pH 7.2–7.4, 37°C), Acetylcarnitine begins to hydrolyze into Carnitine and Acetate.

  • Half-life in Media: Approximately 12–24 hours at 37°C.

  • Protocol Requirement: For experiments lasting >24 hours, refresh the media daily with freshly diluted compound to maintain therapeutic levels.

Mechanism of Action

The compound acts by donating an acetyl group to CoA, facilitating mitochondrial energy flux.

Mechanism cluster_mito Mitochondria ALCAR Acetylcarnitine (Exogenous) Transporter OCTN2 Transporter ALCAR->Transporter Uptake Mito Mitochondrial Matrix Transporter->Mito Translocation Reaction Acetyl-CoA Transfer Mito->Reaction TCA TCA Cycle (Energy) Reaction->TCA Ach Acetylcholine Synthesis Reaction->Ach

Caption: Mechanistic pathway of Acetylcarnitine utilization.[5] The acetyl group is shuttled into the mitochondria to fuel the TCA cycle or acetylcholine synthesis.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation Unlikely in water; possible in high-salt buffers.Ensure stock is made in pure water. Warm to 37°C if necessary (rare).
Loss of Activity Hydrolysis due to alkaline pH or heat.Never autoclave. Do not store in PBS. Use fresh aliquots.
Cell Toxicity Osmotic stress or D-isomer inhibition.Keep stock concentration high (1000x) to minimize vehicle volume. Account for D-isomer presence.
Clumping of Powder Hygroscopic moisture absorption.Store powder with desiccant. Clumping does not necessarily indicate degradation, but weigh quickly.

References

  • Cayman Chemical. (2023).[6] Acetyl-L-carnitine (chloride) Product Information.[6][7][8][9][10] Retrieved from

  • Ferreira, G.C., et al. (2017). Mitochondrial dysfunction and oxidative stress in metabolic disorders.Antioxidants & Redox Signaling. Retrieved from

  • Sigma-Aldrich. (2023). Acetyl-L-carnitine chloride Product Sheet.[9] Retrieved from

  • Virmani, A., et al. (2001). The protective role of L-carnitine in mitochondrial dysfunction.[2][5][11]Annals of the New York Academy of Sciences. Retrieved from

  • PubChem. (2023). Acetylcarnitine Chloride Compound Summary. Retrieved from

Sources

Using (+/-)-ACETYLCARNITINE CHLORIDE as a substrate for carnitine acetyltransferase assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Assay of Carnitine Acetyltransferase (CAT) using (+/-)-Acetylcarnitine Chloride

Executive Summary & Biological Context

Carnitine Acetyltransferase (CAT or CrAT, EC 2.3.1.7) is a pivotal mitochondrial enzyme facilitating the reversible transfer of acetyl groups between Coenzyme A (CoA) and L-carnitine. This "carnitine shuttle" is critical for transporting fatty acids across the mitochondrial membrane and buffering the acetyl-CoA/CoA ratio, thereby modulating pyruvate dehydrogenase activity and glucose oxidation.

This guide details the protocol for assaying CAT activity using This compound as the primary substrate.

Critical Technical Distinction: While standard CAT assays often measure the forward reaction (Acetyl-CoA + Carnitine


 Acetylcarnitine + CoA) using Ellman’s Reagent (DTNB) to detect released thiols, using Acetylcarnitine  as the starting substrate requires driving the reverse reaction. Because the co-substrate (CoA) contains a free thiol that interferes with DTNB, a Spectrophotometric Coupled Enzyme Assay (NADH-linked)  is the required method for high-sensitivity quantification.

Scientific Principle & Reaction Logic

To measure CAT activity using acetylcarnitine, we employ a triple-enzyme coupled system. The acetyl group is transferred to CoA, generating Acetyl-CoA. This Acetyl-CoA is then consumed by Citrate Synthase (CS), condensing with oxaloacetate. The oxaloacetate is continuously regenerated by Malate Dehydrogenase (MDH), reducing NAD+ to NADH.

The Reaction Cascade:

  • CAT Reaction: Acetyl-L-carnitine + CoA

    
     L-Carnitine + Acetyl-CoA
    
  • CS Reaction: Acetyl-CoA + Oxaloacetate + H

    
    O 
    
    
    
    Citrate + CoA
  • MDH Reaction: L-Malate + NAD

    
    
    
    
    
    Oxaloacetate + NADH + H
    
    

Detection: The formation of NADH is measured kinetically at 340 nm . The rate of NADH production is stoichiometric to the rate of acetylcarnitine consumption.

Pathway Visualization

CAT_Coupled_Assay cluster_inputs Substrates AcetylCarn (+/-)-Acetylcarnitine (Substrate) CAT CAT (Target Enzyme) AcetylCarn->CAT CoA Coenzyme A (Co-Substrate) CoA->CAT NAD NAD+ MDH Malate Dehydrogenase (Coupling) NAD->MDH Malate L-Malate Malate->MDH AcetylCoA Acetyl-CoA CS Citrate Synthase (Coupling) AcetylCoA->CS OAA Oxaloacetate OAA->CS NADH NADH (Signal @ 340nm) CAT->AcetylCoA Transfer CS->CoA Recycling MDH->OAA MDH->NADH Detection

Figure 1: The NADH-linked coupled enzyme system allows for the positive kinetic measurement of CAT activity when starting with Acetylcarnitine.

Critical Material Analysis: The Racemic Factor

The substrate provided is This compound (Racemic mixture).

  • Stereospecificity: CAT is highly specific for the L-isomer . The D-isomer is generally inert in this reaction but contributes to the total mass.

  • Concentration Correction: When preparing stock solutions, you must account for the fact that only 50% of the weighed solid is active substrate.

    • Example: To achieve a 5 mM active L-Acetylcarnitine concentration, you must prepare a 10 mM solution of the (+/-) racemate.

  • Chloride Salt: The chloride form is highly water-soluble (>100 mg/mL). It is stable at acidic to neutral pH but hydrolyzes rapidly at pH > 9.0. Do not store stock solutions in alkaline buffers.

Detailed Protocol

Reagents & Preparation
ReagentConcentration (Final in Assay)Preparation Notes
Assay Buffer 100 mM Tris-HCl, pH 7.8Filter sterilize. EDTA (1 mM) can be added to chelate metals.
(+/-)-Acetylcarnitine 5.0 mM (Active L-form)Prepare 10 mM stock of the racemate in water. Store at -20°C.
Coenzyme A (CoA) 0.1 mMPrepare fresh in water or buffer.[1] Oxidizes rapidly; keep on ice.
NAD+ 0.5 mMPrepare fresh.
L-Malate 5.0 mMNeutralize to pH 7.0 if using malic acid.
Malate Dehydrogenase 10 Units/mLAmmonium sulfate suspensions are stable at 4°C.
Citrate Synthase 2 Units/mLEnsure enzyme is free of CAT activity.
CAT Enzyme VariableDilute in Assay Buffer just prior to use.
Experimental Workflow

Instrument Settings:

  • Mode: Kinetic (Continuous)

  • Wavelength: 340 nm

  • Temperature: 25°C or 37°C (Constant)

  • Pathlength: 1 cm (Cuvette) or 0.6 cm (Microplate)

Step-by-Step Procedure:

  • Blank Preparation: In a cuvette/well, add all components (Buffer, NAD+, Malate, MDH, CS, CoA) except the CAT enzyme. This establishes the background rate of NADH formation (usually negligible).

  • Substrate Addition: Add the This compound stock.

    • Note: Even though this is the substrate, we add it before the enzyme in this specific coupled assay to allow MDH/CS to equilibrate any trace Acetyl-CoA or OAA contaminants.

  • Equilibration: Incubate for 2–5 minutes until absorbance at 340 nm is stable.

  • Initiation: Add the CAT Enzyme sample to start the reaction.

  • Measurement: Immediately monitor absorbance at 340 nm for 5–10 minutes.

  • Linear Range Selection: Select the linear portion of the curve (typically 1–5 minutes) for slope calculation (

    
    ).
    
Workflow Diagram

Workflow Step1 1. Prepare Master Mix (Buffer, NAD+, Malate, CoA, MDH, CS) Step2 2. Add (+/-)-Acetylcarnitine (Equilibrate 2-5 min) Step1->Step2 Step3 3. Baseline Read (Blank) Check for drift Step2->Step3 Step4 4. Add CAT Enzyme (Initiate Reaction) Step3->Step4 Step5 5. Kinetic Read (340 nm, 10 mins) Step4->Step5

Figure 2: Sequential workflow ensuring system equilibration prior to enzyme addition.

Data Analysis & Calculations

Calculate the activity using the Beer-Lambert Law.

Formula:



  • 
     : Change in absorbance per minute.
    
  • 
     : Total reaction volume (mL).
    
  • 
     : Volume of enzyme added (mL).
    
  • 
     : Extinction coefficient of NADH at 340 nm (
    
    
    
    ).
  • 
     : Pathlength (1 cm for cuvettes; adjust for microplates).
    

Unit Definition: One unit of CAT converts 1.0


mole of acetyl-L-carnitine to L-carnitine per minute at pH 7.8 and 25°C.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
High Background Rate Contaminated enzymes or spontaneous Acetyl-CoA hydrolysis.Run a "No Substrate" control. Ensure Citrate Synthase is pure.
Lag Phase Coupled enzymes (MDH/CS) are rate-limiting.Increase concentration of MDH and CS. They must be in >100-fold excess of CAT activity.
Non-Linear Kinetics Substrate depletion or Product Inhibition.Use only the initial 1-2 minutes of data. Dilute the CAT sample.
Low Signal (+/-)-Acetylcarnitine concentration too low.Remember the racemic correction: 10 mM (+/-) = 5 mM Active L-form.

References

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis. Academic Press. (Standard reference for coupled enzyme assays).
  • Ramsay, R. R., & Tubbs, P. K. (1975). The mechanism of fatty acid uptake by heart mitochondria: An acylcarnitine-carnitine exchange. FEBS Letters, 54(1), 21-25. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carnitine Acetyltransferase (EC 2.3.1.7). Link

  • Bieber, L. L. (1988). Carnitine.[1][2][3][4][5][6][7][8][9] Annual Review of Biochemistry, 57, 261-283. (Review of carnitine stereospecificity and metabolism). Link

  • Cayman Chemical. (2022).[2] Acetyl-L-carnitine (chloride) Product Information. Link

Sources

Application Note: Acetylcarnitine Chloride Dosage & Protocols for Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise application of Acetylcarnitine Chloride in preclinical neuropathic pain models.

Editorial Note on Stereochemistry: While the topic specifies (+/-)-ACETYLCARNITINE CHLORIDE (the racemic mixture), biological efficacy is almost exclusively driven by the L-isomer (Acetyl-L-carnitine, ALC) . The D-isomer is biologically inert or potentially competitive in transport. This guide focuses on the bioactive L-form protocols as the industry standard for reproducibility, with a specific conversion note for researchers forced to use the racemate.

Abstract & Mechanistic Rationale

Acetyl-L-carnitine (ALC) is not merely a mitochondrial cofactor; it is a pleiotropic neuroprotective agent with a unique epigenetic mechanism of action in neuropathic pain. Unlike gabapentinoids which mask symptoms via channel modulation, ALC addresses the underlying metabolic and transcriptional deficits in injured neurons.

The "Dual-Action" Mechanism
  • Mitochondrial Resuscitation (Metabolic): ALC facilitates the transport of long-chain fatty acids into the mitochondria for

    
    -oxidation, restoring ATP levels in energy-deprived injured axons and preventing mitotoxicity (crucial in chemotherapy-induced neuropathy).
    
  • Epigenetic Analgesia (Transcriptional): ALC acts as an acetyl group donor for the acetylation of the p65/RelA transcription factor (NF-

    
    B family).[1] This acetylation upregulates the transcription of mGlu2 metabotropic glutamate receptors  in the Dorsal Root Ganglia (DRG).[1][2] Increased mGlu2 tone inhibits presynaptic glutamate release, dampening central sensitization.
    
Mechanistic Pathway Visualization

ALC_Mechanism ALC Acetyl-L-carnitine (Exogenous) Mito Mitochondrial ATP Production ALC->Mito Fatty Acid Transport AcetylGroup Acetyl Group Donation ALC->AcetylGroup Analgesia Reduced Neuropathic Pain Mito->Analgesia Neuroprotection p65 p65/RelA (Acetylation) AcetylGroup->p65 mGlu2_Gene mGlu2 Gene Promoter p65->mGlu2_Gene Transcription Activation mGlu2_Rec mGlu2 Receptor (Upregulation in DRG) mGlu2_Gene->mGlu2_Rec Glu_Rel Presynaptic Glutamate Release mGlu2_Rec->Glu_Rel Inhibition Glu_Rel->Analgesia Reduced Excitation

Figure 1: Dual-pathway mechanism of ALC involving mitochondrial support and epigenetic upregulation of mGlu2 receptors.

Dosage Strategies by Animal Model

The following dosages refer to Acetyl-L-carnitine Chloride . Correction Factor: If using (+/-)-Acetylcarnitine (Racemate) , you must double the dosage listed below to achieve the same concentration of the active L-isomer, assuming the D-isomer is inert.

Table 1: Model-Specific Dosing Guidelines
Neuropathic Pain ModelSpeciesRouteTherapeutic DoseProphylactic DoseDosing FrequencyKey Reference
CCI (Chronic Constriction Injury)Rat (SD/Wistar)i.p. / s.c.100 mg/kg N/ADaily (Day 3-14 post-injury)[1, 2]
CIPN (Paclitaxel/Oxaliplatin)Rat / Mousep.o. / i.p.100 mg/kg 50-100 mg/kg Daily (Start Day 0 of Chemo)[3, 4]
Diabetic Neuropathy (STZ-induced)Ratp.o.[3] (Water)100-150 mg/kg 100 mg/kg Daily (Chronic: 4+ weeks)[5]
Vincristine Neuropathy Rati.p.100 mg/kg 100 mg/kg Daily (Concurrent with Chemo)[6]

Expert Insight:

  • Prophylactic vs. Therapeutic: In Chemotherapy-Induced Peripheral Neuropathy (CIPN), ALC is most effective when started concurrently with the chemotherapeutic agent (Prophylactic). For traumatic nerve injury (CCI/SNL), treatment typically begins after hyperalgesia is established (Therapeutic).

  • Oral vs. Injection: ALC has good oral bioavailability (~40-60% in rodents). For chronic studies (Diabetes), oral administration via drinking water is preferred to reduce stress-induced hyperalgesia confounding.

Preparation & Administration Protocol

Compound: Acetyl-L-carnitine hydrochloride (MW: ~239.7 g/mol ) Solubility: Highly soluble in water (>20 mg/mL).

Critical Step: pH Neutralization

The chloride salt of Acetylcarnitine is highly acidic in solution. Direct injection of the unbuffered salt causes significant local pain and inflammation, which can confound behavioral pain thresholds (false positives in mechanical allodynia tests).

Protocol: Preparation of 100 mg/kg Injectable Solution (Rat)

Target Concentration: 100 mg/mL (allows 1 mL/kg injection volume). Batch Size: 10 mL.

  • Weighing: Weigh 1.0 g of Acetyl-L-carnitine HCl.

  • Dissolution: Dissolve in 8.0 mL of sterile 0.9% saline or PBS.

  • pH Adjustment (CRITICAL):

    • Measure pH (likely < 3.0).

    • Slowly add 1N NaOH dropwise while stirring.

    • Target pH: 7.0 – 7.4 .

    • Note: ALC is susceptible to hydrolysis at high alkaline pH. Do not overshoot pH > 7.5.

  • Final Volume: Adjust volume to 10.0 mL with saline.

  • Sterilization: Filter through a 0.22

    
    m syringe filter .
    
  • Storage:

    • Fresh: Use within 24 hours (Keep at 4°C).

    • Frozen: Aliquot and store at -20°C for up to 1 month. Avoid freeze-thaw cycles.

Experimental Workflow & Validation

To ensure data integrity, the experiment must follow a rigorous timeline including baseline measurements and blinded testing.

Experimental Design Diagram

Workflow cluster_Treatment Treatment Phase T0 Day -3 to 0: Acclimatization & Baseline Testing (Von Frey / Hargreaves) Induction Day 0: Model Induction (CCI / Chemo / STZ) T0->Induction Dosing Daily Dosing: ALC (100 mg/kg) Time: 09:00 AM Induction->Dosing Prophylactic Testing Behavioral Testing: Days 3, 7, 14, 21 (2 hours post-dose if acute, or prior to dose if chronic) Induction->Testing Therapeutic (Start dosing after pain onset) Dosing->Testing Daily Cycle Analysis Day 21+: Tissue Collection (DRG / Spinal Cord) Target: mGlu2 Expression Testing->Analysis

Figure 2: Standardized experimental workflow for evaluating ALC efficacy in neuropathic pain.

Validation Criteria (Self-Validating System)
  • Exclusion Criteria: Animals not showing a 40% reduction in paw withdrawal threshold (PWT) post-induction (before treatment) should be excluded (failed model).

  • Positive Control: Include a Gabapentin (100 mg/kg) or Pregabalin arm to validate the sensitivity of the behavioral assay.

  • Washout Check: If testing "Therapeutic" efficacy, cease ALC treatment on Day 14 and test on Day 16. ALC analgesia often persists for days (epigenetic memory), unlike Gabapentin which washes out in hours. This confirms the mechanism.

References

  • Notartomaso, S. et al. (2017). Analgesia induced by the epigenetic drug, L-acetylcarnitine, outlasts the end of treatment in mouse models of chronic inflammatory and neuropathic pain.[4] Molecular Pain, 13. Link

  • Chiechio, S. et al. (2002). L-Acetylcarnitine induces analgesia by selectively up-regulating mGlu2 metabotropic glutamate receptors. Molecular Pharmacology, 61(5), 989-996. Link

  • Flatters, S. J. & Bennett, G. J. (2006). Acetyl-L-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy. Neuroscience Letters, 397(3), 219-223. Link

  • Xiao, W. et al. (2012). Acetyl-L-carnitine prevents oxaliplatin-induced neurotoxicity in rats: role of mitochondria-mediated apoptosis. Cancer Chemotherapy and Pharmacology, 69, 377-386.
  • Sima, A. A. et al. (2005). Acetyl-L-carnitine improves pain, nerve regeneration, and vibratory perception in patients with chronic diabetic neuropathy: an analysis of two randomized placebo-controlled trials. Diabetes Care, 28(1), 89-94. Link

  • Kamei, J. et al. (2006). Effects of acetyl-L-carnitine on vincristine-induced sensory neuropathy in mice. European Journal of Pharmacology, 536(1-2), 123-127.

Sources

Preparation of (+/-)-Acetylcarnitine Chloride Stock Solutions for In Vitro Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High-Quality Stock Solutions in In Vitro Research

(+/-)-Acetylcarnitine chloride is a synthetically produced, stable form of the naturally occurring acetyl-L-carnitine, a molecule pivotal to cellular energy metabolism. In the realm of in vitro research, it is investigated for its neuroprotective, antioxidant, and cholinergic properties. The reliability and reproducibility of such studies are fundamentally dependent on the quality and consistency of the experimental reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of this compound stock solutions to ensure the integrity of in vitro experiments. By explaining the causality behind each step, this document aims to empower researchers to prepare high-quality reagents that yield trustworthy and reproducible data.

I. Foundational Knowledge: Understanding the Physicochemical Properties of Acetylcarnitine Chloride

A thorough understanding of the chemical and physical characteristics of this compound is paramount for the successful preparation of stable and reliable stock solutions.

A. Chemical Structure and Chirality:

This compound is a racemic mixture, meaning it contains equal amounts of the D-(+) and L-(-) enantiomers. It is the acetylated ester of carnitine. The presence of both enantiomers is a critical consideration, as biological systems often exhibit stereospecificity. For studies investigating specific biological pathways, using the individual L- or D-enantiomer may be more appropriate.

B. Solubility and Stability:

The solubility and stability of acetylcarnitine chloride are crucial determinants of the appropriate solvent and storage conditions.

SolventSolubilityReference
WaterHighly soluble (e.g., 80 mg/mL)[1]
EthanolSoluble[2]
DMSOSoluble[2][3]
Cell Culture MediaSoluble, but stability can be pH and temperature-dependent[4]

Key Stability Considerations:

  • pH: Acetylcarnitine chloride is most stable in neutral to acidic conditions. It is susceptible to hydrolysis of the ester bond at a pH greater than 9, which results in the formation of carnitine and acetic acid.[4]

  • Temperature: Elevated temperatures accelerate the degradation of acetylcarnitine chloride. Therefore, autoclaving solutions is not recommended.[4]

  • Hygroscopicity: The solid form is hygroscopic and should be stored in a tightly sealed container in a dry environment to prevent moisture absorption.[5]

II. Strategic Planning: Designing Your Stock Solution Protocol

Before proceeding to the bench, a well-defined plan is essential. This involves selecting the appropriate solvent and concentration, and establishing a clear workflow for preparation and validation.

Caption: Workflow for preparing and validating acetylcarnitine chloride stock solutions.

III. Detailed Protocols: From Powder to Validated Stock Solution

This section provides a step-by-step methodology for preparing a sterile, high-concentration stock solution of this compound suitable for in vitro cell culture experiments.

A. Materials and Equipment:

  • This compound powder (high purity, from a reputable supplier)

  • Sterile, nuclease-free water (e.g., cell culture grade) or sterile PBS

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • pH meter or sterile pH indicator strips

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Laminar flow hood or biological safety cabinet

  • Sterile, cryo-compatible storage vials

B. Protocol for Preparation of a 100 mM Aqueous Stock Solution:

This protocol is designed to prepare 10 mL of a 100 mM stock solution. Adjust volumes as needed.

  • Pre-Preparation:

    • Bring the this compound powder to room temperature before opening to minimize moisture condensation.

    • Perform all subsequent steps in a laminar flow hood using aseptic technique to maintain sterility.

  • Calculation of Mass:

    • The molecular weight of this compound is 239.70 g/mol .

    • To prepare 10 mL (0.010 L) of a 100 mM (0.1 M) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.010 L x 239.70 g/mol = 0.2397 g

    • Therefore, weigh out 239.7 mg of this compound powder.

  • Dissolution:

    • Aseptically transfer the weighed powder into a sterile 15 mL conical tube.

    • Add approximately 8 mL of sterile, nuclease-free water or PBS to the tube.

    • Vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be obtained. Gentle warming to room temperature can aid dissolution if necessary.[4]

  • Volume and pH Adjustment:

    • Adjust the final volume to 10 mL with sterile water or PBS.

    • Measure the pH of the solution. The pH should be in the neutral to slightly acidic range for optimal stability. If necessary, adjust the pH with sterile, dilute HCl or NaOH. However, avoid basic pH ranges (pH > 7.4) to prevent hydrolysis.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile 15 mL or 50 mL conical tube. This step is crucial for removing any potential microbial contamination, as autoclaving is not recommended.[4]

C. Quality Control and Validation:

A self-validating protocol includes checkpoints to ensure the quality of the prepared stock solution.

Quality Control CheckMethodAcceptance CriteriaRationale
Visual Inspection Observe the solution against a light and dark background.Clear, colorless, and free of any particulate matter.To ensure complete dissolution and absence of contaminants.
pH Measurement Use a calibrated pH meter or sterile pH strips.pH between 6.0 and 7.4.To ensure the stability of the acetylcarnitine chloride and compatibility with cell culture media.
Sterility Test (Optional but Recommended) Plate a small aliquot of the stock solution on a non-selective agar plate and incubate.No microbial growth after 24-48 hours.To confirm the effectiveness of the sterile filtration step.
Concentration Verification (Optional) Use a validated analytical method such as HPLC.Measured concentration is within ±5% of the target concentration.To ensure the accuracy of the stock solution concentration, which is critical for dose-response studies.

IV. Storage and Handling: Preserving the Integrity of Your Stock Solution

Proper storage is essential to maintain the stability and efficacy of the prepared stock solution.

A. Aliquoting and Storage:

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, dispense the sterile stock solution into smaller, single-use aliquots in sterile, cryo-compatible vials.[6]

  • Storage Temperature:

    • For short-term storage (up to a few days), store the aliquots at 2-8°C.

    • For long-term storage, store the aliquots at -20°C or -80°C. At -20°C, the solid powder is stable for at least 3 years, and solutions in solvent can be stored for up to a year at -80°C.[1]

B. Preparation of Working Solutions:

  • When ready to use, thaw a single aliquot of the stock solution at room temperature or in a 37°C water bath.

  • Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium immediately before use.

  • It is advisable to prepare fresh working solutions for each experiment to minimize degradation in the culture medium, especially during long-term incubations.[4]

V. Mechanism of Action and In Vitro Applications: The "Why" Behind the "How"

Understanding the cellular mechanisms of acetylcarnitine provides context for its application in in vitro studies. Acetylcarnitine plays a crucial role in cellular energy metabolism by facilitating the transport of acetyl-CoA into the mitochondria for oxidation in the citric acid cycle. This process is fundamental for ATP production.

Caption: Simplified schematic of acetylcarnitine's role in mitochondrial energy metabolism.

This metabolic function underlies its investigation in various in vitro models, including:

  • Neuroprotection assays: Studying its ability to protect neurons from excitotoxicity, oxidative stress, and apoptosis.

  • Metabolic studies: Investigating its role in cellular respiration and mitochondrial function.

  • Drug development: Screening for compounds that modulate carnitine metabolism.

VI. Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage Concentration exceeds solubility at storage temperature.Prepare a lower concentration stock solution or store at a higher temperature if stability allows. Ensure the initial dissolution was complete.
Inconsistent experimental results Degradation of acetylcarnitine in stock or working solutions.Prepare fresh stock solutions more frequently. Avoid repeated freeze-thaw cycles. Prepare working solutions immediately before use.
Contamination of cell cultures Breach in aseptic technique during stock solution preparation or handling.Strictly adhere to aseptic techniques in a laminar flow hood. Use sterile reagents and equipment. Perform sterility testing on new batches of stock solution.

Conclusion

The preparation of high-quality this compound stock solutions is a foundational element for robust and reproducible in vitro research. By adhering to the principles of careful planning, meticulous execution of protocols, and integrated quality control, researchers can ensure the integrity of their experimental reagents. This detailed guide, grounded in the physicochemical properties of the compound, provides the necessary framework to achieve this standard, ultimately contributing to the generation of high-fidelity scientific data.

References

  • Google Patents. (n.d.). CN117185945A - Preparation method of acetyl L-carnitine hydrochloride.
  • Google Patents. (n.d.). CN110559265A - preparation method of acetyl L-carnitine arginine dihydrochloride moisture-proof particles.
  • ResearchGate. (2025, August 6). Validated Method for the Quantification of Free and Total Carnitine, Butyrobetaine, and Acylcarnitines in Biological Samples. Retrieved from [Link]

  • Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride.
  • PMC. (n.d.). Determinants of blood acylcarnitine concentrations in healthy individuals of the European Prospective Investigation into Cancer and Nutrition. Retrieved from [Link]

  • PMC. (n.d.). Discovery and validation of acetyl-L-carnitine in serum for diagnosis of major depressive disorder and remission status through metabolomic approach. Retrieved from [Link]

  • MDPI. (1989, November 1). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Retrieved from [Link]

  • MDPI. (2025, October 16). (PDF) L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Retrieved from [Link]

  • PMC. (2020, August 5). l-Carnitine Supplementation during In Vitro Maturation and In Vitro Culture Does not Affect the Survival Rates after Vitrification and Warming but Alters Inf-T and ptgs2 Gene Expression. Retrieved from [Link]

Sources

Application Note: Targeted Metabolic Rescue and Flux Analysis in FAODs using (+/-)-Acetylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals studying Fatty Acid Oxidation Disorders (FAODs) . It details the specific utility of (+/-)-Acetylcarnitine Chloride as a metabolic probe, rescue agent, and analytical standard.

Executive Summary

Fatty Acid Oxidation Disorders (FAODs) are characterized by an inability to catabolize specific fatty acids, leading to toxic acyl-CoA accumulation and energy failure. Acetylcarnitine (ALC) serves a dual role in FAOD research:

  • Metabolic Bypass Agent: It delivers acetyl units directly to the mitochondrial matrix, bypassing the β-oxidation spiral and defects in long-chain transport (CPT-1/II).

  • Diagnostic Probe: In "in vitro loading tests," it drives the equilibrium of carnitine acetyltransferase (CRAT), buffering the Acetyl-CoA/CoA pool and revealing downstream metabolic bottlenecks via acylcarnitine profiling.

Critical Technical Note on Stereochemistry: This guide addresses the use of This compound (racemic mixture). While the L-isomer is the biologically active substrate for Carnitine Acetyltransferase (CRAT), the racemic mixture is often used in high-throughput chemical screens or cost-sensitive non-clinical assays.

  • Caution: The D-isomer present in the racemate is not metabolized and may competitively inhibit the OCTN2 transporter. Protocols below include specific concentration adjustments to account for this competitive inhibition.

Mechanism of Action: The "Anaplerotic Bypass"

In disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency , long-chain fatty acids cannot be oxidized to generate Acetyl-CoA. This leads to:

  • Energy Deficit: The TCA cycle stalls due to lack of substrate.

  • Toxic Accumulation: Long-chain acylcarnitines accumulate, causing lipotoxicity.

ALC Intervention: ALC enters the mitochondria via Carnitine-Acylcarnitine Translocase (CACT) . Once inside, CRAT converts ALC + CoA


 Acetyl-CoA + Carnitine.
  • Result: The Acetyl-CoA fuels the TCA cycle immediately, independent of the blocked β-oxidation pathway. The liberated L-carnitine is then available to export toxic acyl groups out of the matrix.

Visualization: The Carnitine Shuttle & ALC Bypass

CarnitineShuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA_Cyto Acyl-CoA (Long Chain) LCFA->AcylCoA_Cyto Activation CPT1 CPT-1 (Outer Membrane) AcylCoA_Cyto->CPT1 + Carnitine ALC_Cyto Acetylcarnitine (ALC) (Exogenous Input) CACT CACT (Translocase) ALC_Cyto->CACT Direct Entry CPT1->CACT Acylcarnitine CPT2 CPT-2 (Inner Membrane) CACT->CPT2 CRAT CRAT (Enzyme) CACT->CRAT ALC (Matrix) AcylCoA_Mat Acyl-CoA CPT2->AcylCoA_Mat Re-esterification AcylCarn_Mat Acylcarnitine BetaOx Beta-Oxidation Spiral (BLOCKED in FAODs) AcylCoA_Mat->BetaOx Blocked in VLCAD/MCAD AcetylCoA Acetyl-CoA TCA TCA Cycle (ATP Production) AcetylCoA->TCA Energy Rescue CRAT->AcetylCoA Conversion

Figure 1: Mechanism of ALC Bypass. Note how Acetylcarnitine enters via CACT and fuels the TCA cycle (Green Path) independent of the blocked Beta-Oxidation spiral (Red Path).

Material Preparation & Stability[1][2][3][4]

Reagent Specifications
  • Compound: this compound[1]

  • MW: ~239.7 g/mol [2][3]

  • Solubility: Water (>50 mg/mL), Ethanol, DMSO.

  • Stability: Stable at pH 2.0–7.0. Rapidly hydrolyzes at pH > 9.0.

Stock Solution Protocol (100 mM)
  • Weighing: Weigh 23.97 mg of this compound.

  • Dissolution: Dissolve in 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

    • Note: Do not use alkaline buffers (e.g., Carbonate buffer) as the ester bond is labile.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: In Vitro Acylcarnitine Profiling (Flux Loading Test)

This assay challenges fibroblasts with fatty acids in the presence of carnitine/ALC to provoke the accumulation of diagnostic acylcarnitine species.

Objective: Identify the specific enzymatic block (e.g., C8 accumulation = MCAD deficiency).

Materials:

  • Patient Fibroblasts (P3–P10)

  • Loading Media: MEM + 1% BSA (Fatty Acid Free) + 0.4 mM (+/-)-Acetylcarnitine + 200 µM Palmitic Acid (or D3-Palmitate).

  • Control: Use L-Carnitine (0.2 mM) in a parallel well to compare efficiency against the racemic mixture.

Workflow:

  • Seed: Plate

    
     cells/well in a 6-well plate. Grow to 80% confluence.
    
  • Wash: Wash 2x with PBS to remove serum carnitine.

  • Load: Add 2 mL of Loading Media . Incubate for 72 hours at 37°C.

    • Rationale: 72h allows sufficient time for the D-isomer competition to equilibrate and for slow-accumulating long-chain intermediates to form.

  • Harvest: Collect the supernatant (media) for acylcarnitine analysis.

  • Extraction: Add internal standards (isotopically labeled carnitines), derivatize with butanol-HCl, and analyze via Flow Injection Tandem Mass Spectrometry (FIA-MS/MS) .

Data Interpretation:

DisorderPrimary Accumulation (with Palmitate Load)Effect of ALC Supplementation
VLCAD C14:1, C14:0, C16:0 AcylcarnitinesIncreases C2 (Acetyl) peak; reduces C14:1/C2 ratio (Rescue index).
MCAD C8:0 (Octanoylcarnitine), C10:1Clears C8 peaks faster than carnitine-free controls.
LCHAD C16-OH, C18:1-OHHigh accumulation of hydroxy-species.
CPT-II C16:0, C18:1 (Long chain)ALC does not reduce long-chain accumulation but restores TCA flux.
Protocol B: Mitochondrial Respiration Rescue (Seahorse XF Assay)

This protocol measures the ability of ALC to rescue ATP production in FAOD cells when glucose is limited.

Workflow Visualization:

SeahorseWorkflow cluster_injections Seahorse Injections Step1 Seed Fibroblasts (20k cells/well) Step2 Starve (Substrate-Limited Media) 1 hr Step1->Step2 Step3 Treat (+/-)-ALC (0.5 - 2.0 mM) vs Vehicle Step2->Step3 Step4 Seahorse Run (Mito Stress Test) Step3->Step4 Inj1 Oligomycin (ATP Synthase Inhibitor) Step4->Inj1 Inj2 FCCP (Uncoupler) Inj1->Inj2 Inj3 Rotenone/Antimycin (ETC Inhibitors) Inj2->Inj3

Figure 2: Experimental Workflow for Respiration Rescue Assay.

Detailed Steps:

  • Seeding: Seed fibroblasts in XF96 plates (20,000 cells/well).

  • Media Switch: On assay day, switch to Substrate-Limited Medium (DMEM, 0.5 mM Glucose, 1% FBS, 0.5 mM Carnitine).

  • Treatment: Inject (+/-)-Acetylcarnitine to final concentrations of 0.5 mM, 1.0 mM, and 2.0 mM .

    • Note: Higher concentrations are required for the racemic mixture to overcome D-isomer competition at the OCTN2 transporter.

  • Measurement: Measure Oxygen Consumption Rate (OCR).

    • Basal Respiration: Should increase with ALC in FAOD cells (indicating TCA fueling).

    • Maximal Respiration (after FCCP): Indicates the total capacity of the electron transport chain fueled by the ALC bypass.

References

  • Roe, C. R., et al. (2002). "Carnitine homeostasis in the organic acidemias." Molecular Genetics and Metabolism.

  • Violante, S., et al. (2013). "Substrate-specific strategies for investigating mitochondrial fatty acid oxidation disorders in skin fibroblasts." Journal of Inherited Metabolic Disease.

  • Longo, N., et al. (2016). "Disorders of carnitine transport and the carnitine cycle." American Journal of Medical Genetics.

  • BioIVT. "OCTN2 Transporter Assay and Inhibition."

  • Cayman Chemical. "Acetyl-L-carnitine (chloride) Product Information & Stability."

Sources

Epigenetic and Metabolic Profiling of (+/-)-Acetylcarnitine Chloride (ALCAR) Efficacy via Immunohistochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(+/-)-Acetylcarnitine Chloride (ALCAR) is not merely a metabolic cofactor; it acts as a critical donor of acetyl groups, bridging mitochondrial metabolism and nuclear epigenetics. While standard assays focus on ATP production, advanced immunohistochemistry (IHC) reveals ALCAR’s profound ability to modulate gene expression through histone acetylation .

When administered, ALCAR facilitates the transport of fatty acids into the mitochondria for


-oxidation. Crucially, the acetyl moiety of ALCAR can be transferred to the nuclear pool, where it serves as a substrate for Histone Acetyltransferases (HATs). This results in the acetylation of Histone H3 at Lysine 9 (H3K9ac), relaxing chromatin structure and upregulating neurotrophic genes like BDNF and mGlu2.

This guide provides a validated workflow to visualize these specific changes, moving beyond general morphology to quantitative metabolic and epigenetic profiling.

Mechanism of Action: The Epigenetic-Metabolic Axis

The following diagram illustrates the dual pathway of ALCAR: mitochondrial energy production and nuclear epigenetic regulation.

ALCAR_Mechanism ALCAR ALCAR (Exogenous) Mito Mitochondria (Energy Metabolism) ALCAR->Mito Transport Nucleus Nucleus (Epigenetics) ALCAR->Nucleus Acetyl Transfer AcetylCoA Acetyl-CoA Pool Mito->AcetylCoA Metabolism HATs HATs (Enzyme) AcetylCoA->HATs Substrate Nucleus->AcetylCoA Nuclear Pool H3K9ac H3K9ac (Chromatin Relaxation) HATs->H3K9ac Acetylation BDNF BDNF / mGlu2 Upregulation H3K9ac->BDNF Transcription

Caption: ALCAR donates acetyl groups to the nuclear pool, driving H3K9 acetylation and subsequent neurotrophic gene expression.[1][2]

Biomarker Selection Strategy

To validate ALCAR efficacy, you must select markers that reflect its specific mechanism. Do not rely solely on general neuronal markers (like NeuN).

CategoryTarget BiomarkerExpected Change w/ ALCARBiological Significance
Epigenetic H3K9ac (Histone H3 Lysine 9 Acetyl)Upregulation Direct readout of ALCAR-derived acetyl donation to chromatin [1, 2].
Mitochondrial PGC-1α Upregulation Master regulator of mitochondrial biogenesis; reverses age-related decay [3].[3][4]
Neurotrophic BDNF Upregulation Result of H3K9ac promoter accessibility; critical for synaptic plasticity [4].[5]
Neuropathy PGP 9.5 Restoration Marker for Intraepidermal Nerve Fiber Density (IENFD) in peripheral neuropathy models [5].
Oxidative 4-HNE / iNOS Downregulation Markers of lipid peroxidation and inflammation, reduced by ALCAR [6].

Experimental Design & Tissue Preparation

A. Dosing Considerations
  • Acute vs. Chronic: Epigenetic marks (H3K9ac) can change within hours of acute dosing. Structural changes (PGP 9.5 nerve fibers) require chronic dosing (min. 14–21 days).

  • Route: Oral or IP. For rat models, 100 mg/kg/day is a common starting effective dose for epigenetic modulation.

B. Perfusion & Fixation (Critical Step)
  • Why: Acetylation marks are labile. Deacetylases (HDACs) are active immediately upon hypoxia.

  • Protocol:

    • Deep anesthesia.

    • Transcardial perfusion with ice-cold PBS (pH 7.4) for 2 mins to clear blood.

    • Switch to 4% Paraformaldehyde (PFA) in PB (pH 7.4). Perfusion speed: 20-30mL/min (rat).

    • Post-fixation: 24 hours in 4% PFA at 4°C. Do not over-fix (>48h) or antigen retrieval for nuclear markers becomes difficult.

    • Cryoprotection: Transfer to 30% Sucrose until tissue sinks (for frozen sections).

The Master Protocol: Free-Floating Immunofluorescence

Recommended for brain tissue to maximize antibody penetration into the nucleus.

Phase 1: Tissue Sectioning
  • Instrument: Cryostat or Sliding Microtome.

  • Thickness: 30–40

    
    m. Thicker sections are required for PGP 9.5 fiber tracing; thinner (10-20 
    
    
    
    m) are acceptable for H3K9ac, but 30
    
    
    m allows for Z-stack analysis.
  • Storage: Store sections in cryoprotectant (ethylene glycol/sucrose) at -20°C.

Phase 2: Staining Workflow

IHC_Workflow Step1 1. Antigen Retrieval (Citrate pH 6.0, 80°C, 30 min) Step2 2. Permeabilization (0.3% Triton X-100, 20 min) Step1->Step2 Step3 3. Blocking (5% NGS + 1% BSA, 1h) Step2->Step3 Step4 4. Primary Antibody (Anti-H3K9ac + Anti-NeuN) (4°C, 24-48h) Step3->Step4 Step5 5. Secondary Antibody (Alexa Fluor 488/594) (RT, 2h) Step4->Step5 Step6 6. Counterstain & Mount (DAPI) Step5->Step6

Caption: Optimized workflow for nuclear epigenetic markers. Note the heat-induced epitope retrieval step.

Phase 3: Detailed Steps & Expert Insights

1. Antigen Retrieval (Essential for H3K9ac & PGC-1α)

  • The Problem: Cross-linking masks nuclear antigens heavily.

  • The Fix: Incubate free-floating sections in 10mM Sodium Citrate Buffer (pH 6.0) pre-heated to 80°C for 30 minutes.

  • Caution: Do not boil violent bubbles; gentle agitation is key. Cool slowly to RT before washing.

2. Blocking & Permeabilization

  • Buffer: PBS + 0.3% Triton X-100 (PBS-T) + 5% Normal Goat Serum (NGS).

  • Insight: ALCAR effects are subtle. High background will obscure the signal. Use high-quality NGS.

3. Primary Antibody Incubation

  • Cocktail:

    • Target: Rabbit Anti-Acetyl-Histone H3 (Lys9) (e.g., Cell Signaling #9671) @ 1:400.

    • Context: Mouse Anti-NeuN (Neuronal Marker) @ 1:500.

  • Time: 48 hours at 4°C.

  • Why 48h? Nuclear penetration in 30

    
    m tissue is slow. Short incubations lead to "ring staining" (only the outer nucleus stains).
    

4. Secondary Detection

  • Goat Anti-Rabbit Alexa Fluor 488 (Green) – for H3K9ac.

  • Goat Anti-Mouse Alexa Fluor 594 (Red) – for NeuN.

  • Incubate 2 hours at Room Temperature in dark.

5. Peripheral Neuropathy Variation (PGP 9.5)

  • If staining skin/nerve for PGP 9.5 :[6]

    • Omit heat retrieval (usually not needed for PGP 9.5).

    • Increase Triton X-100 to 0.5% for better penetration into nerve bundles.

    • Primary Ab: Rabbit Anti-PGP 9.5 @ 1:1000.

Data Analysis & Quantification

To prove ALCAR efficacy, you must quantify the intensity or density, not just presence.

A. Quantifying H3K9ac (Epigenetic Upregulation)
  • Imaging: Confocal microscopy. Keep laser power/gain constant between Control and ALCAR groups.

  • Segmentation: Use the NeuN channel (Red) to create a mask for neuronal nuclei.

  • Measurement: Measure the Mean Fluorescence Intensity (MFI) of the H3K9ac channel (Green) inside the NeuN masks.

  • Validation: ALCAR treated samples should show a significant right-shift in the MFI histogram compared to vehicle.

B. Quantifying PGP 9.5 (Nerve Fiber Density)
  • Region: Footpad skin or distal nerve.

  • Metric: Intraepidermal Nerve Fiber Density (IENFD).

  • Method: Count fibers crossing the basement membrane into the epidermis.

  • Calculation:

    
    .
    
  • Expected Result: In neuropathy models (e.g., diabetic or chemotherapy-induced), ALCAR prevents the loss of IENFD [5].

Troubleshooting & Controls

IssueProbable CauseSolution
Patchy Nuclear Staining Incomplete penetrationIncrease Triton X-100 to 0.5% or extend Primary Ab to 72h.
High Background Endogenous acetylation?Unlikely. Usually insufficient blocking. Increase NGS to 10%.
No H3K9ac Signal Epitope maskingEnsure Citrate Buffer pH is exactly 6.0 and temp reached 80°C.
Variable Intensity Uneven perfusionExclude animals with poor perfusion (blood remaining in vessels).

Self-Validating Control: Always include a "No Primary Antibody" control slide to rule out autofluorescence, especially in aged tissue (lipofuscin) often used in ALCAR studies.

References

  • Epigenetic Mechanism: Nasca, C., et al. (2013). "Acetyl-L-carnitine causes rapid antidepressant effects through the epigenetic induction of mGlu2 receptors." Proceedings of the National Academy of Sciences. Link

  • Histone Acetylation: Kurdistani, S. K., et al. (2004).[7] "Mapping Global Histone Acetylation Patterns to Gene Expression." Cell. Link

  • Mitochondrial Biogenesis: Pesce, V., et al. (2010).[3] "Acetyl-L-carnitine supplementation to old rats partially reverts the age-related mitochondrial decay of soleus muscle by activating peroxisome proliferator-activated receptor gamma coactivator-1alpha-dependent mitochondrial biogenesis."[3] Rejuvenation Research. Link

  • BDNF Upregulation: Cassano, P., et al. (2018). "Acetyl-L-carnitine restores synaptic plasticity and BDNF levels in a mouse model of depression." International Journal of Neuropsychopharmacology. Link

  • Neuropathy & PGP 9.5: Jin, H. W., et al. (2008). "Acetyl-L-carnitine prevents and reduces paclitaxel-induced painful peripheral neuropathy." Neuroscience Letters. Link

  • Oxidative Stress Markers: Calabrese, V., et al. (2006). "Acetylcarnitine and cellular stress response: roles in nutritional redox homeostasis and regulation of longevity genes." Journal of Nutritional Biochemistry. Link

Sources

Troubleshooting & Optimization

Troubleshooting inconsistent results in acetylcarnitine-treated cell cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Variable" Problem

Inconsistent results with Acetyl-L-Carnitine (ALC) are rarely due to the compound's failure but rather the failure to control its unique chemical instability and biological transport mechanisms. Unlike stable small molecules, ALC is a metabolic substrate, a signaling moiety (acetyl donor), and a pH-sensitive ester.

This guide deconstructs the three primary failure points: Hydrolysis (Stability) , Transport Heterogeneity (OCTN2) , and Metabolic Routing (Flux).

Module 1: Reagent Stability & Preparation (The "Input" Failure)

Q: My stock solution works on Day 1 but shows no effect by Day 7. Why?

A: ALC is highly susceptible to spontaneous hydrolysis, stripping the acetyl group to leave free L-carnitine. This reaction is pH-dependent.[1][2][3][4]

  • The Mechanism: At physiological pH (7.4) and 37°C, the ester bond is labile. In basic conditions (pH > 9), hydrolysis is rapid.

  • The Error: Storing stock solutions in PBS (pH 7.4) or leaving media supplemented with ALC in the fridge for days.

Protocol 1: The "Fresh-Only" Standard
ParameterRecommendationScientific Rationale
Solvent Nuclease-free Water or 10mM HClALC is most stable at pH 3.0–4.0. Avoid PBS for stock storage.
Storage -20°C (Single-use aliquots)Freeze-thaw cycles accelerate ester degradation.
Media Prep Add immediately before use Half-life in media at 37°C is limited. Do not "pre-mix" media for the week.
Sterilization 0.22 µm FiltrationNEVER Autoclave. Heat destroys the ester bond immediately.

Validation Step: If you suspect degradation, measure the pH of your stock.[3] If it has drifted >6.0, discard.

Module 2: Cellular Uptake & Transporter Dynamics (The "Black Box")

Q: Why do I see robust effects in neurons but zero response in my cancer cell lines?

A: ALC cannot passively diffuse across the plasma membrane efficiently. It requires the OCTN2 transporter (SLC22A5) . If your cells do not express OCTN2, or if expression is downregulated by culture conditions, ALC treatment is effectively a placebo.

The OCTN2 Variability Factor
  • Passage Number: OCTN2 expression often drifts downward in high-passage cell lines.

  • Media Composition: High glucose or specific growth factors can alter SLC22A5 expression.

  • Inhibitors: Common media supplements (or drugs like mildronate) compete for this transporter.

Visualization: The ALC Uptake & Fate Pathway

ALC_Fate ALC_Ext Extracellular ALC OCTN2 OCTN2 Transporter (SLC22A5) ALC_Ext->OCTN2 Na+ Dependent ALC_Int Intracellular ALC OCTN2->ALC_Int Mito Mitochondria ALC_Int->Mito Translocation CAT Carnitine Acetyltransferase Mito->CAT AcetylCoA Acetyl-CoA CAT->AcetylCoA Transfer to CoA TCA TCA Cycle (ATP Production) AcetylCoA->TCA Energy Epigen Histone/Protein Acetylation AcetylCoA->Epigen Signaling

Figure 1: The critical dependency on OCTN2 for entry and Carnitine Acetyltransferase (CAT) for conversion to the active Acetyl-CoA pool.

Protocol 2: The Transporter Validation Assay

Before starting a large screen, run this control:

  • Positive Control: Use a known OCTN2-high cell line (e.g., HEK293 overexpressing OCTN2 or differentiated neurons).

  • Inhibition Check: Pre-treat cells with Mildronate (100 µM) for 1 hour.

  • Treatment: Add ALC.

  • Readout: If Mildronate does not block the effect, your effect is likely non-specific or extracellular (rare).

Module 3: Experimental Conditions & Media (The "Environment")

Q: My Seahorse (OCR) data shows no increase in respiration after ALC treatment.

A: This is a common "false negative" caused by substrate competition or timing.

  • The "Fuel" Competition: If your media is high-glucose (25mM) and high-glutamine, the mitochondria are saturated. ALC provides Acetyl-CoA, but if the TCA cycle is already maxed out by glucose-derived pyruvate, ALC will not increase Oxygen Consumption Rate (OCR).

    • Fix: Perform assays in low-glucose (5mM) or galactose-based media to force reliance on mitochondrial oxidation.

  • Serum Esterases: Fetal Bovine Serum (FBS) contains esterases (arylesterase) that can degrade ALC.

    • Fix: Reduce serum to 1-2% during the acute treatment window (if cell viability permits).

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of inconsistency.

Troubleshooting_Tree Start Inconsistent ALC Results Check_pH Check Stock pH Is it > 6.0? Start->Check_pH Remake Remake Stock in Acidic Vehicle Check_pH->Remake Yes Check_Serum Is Serum > 5%? Check_pH->Check_Serum No Reduce_Serum Reduce Serum or Heat Inactivate Check_Serum->Reduce_Serum Yes Check_OCTN2 Verify OCTN2 Expression Check_Serum->Check_OCTN2 No Change_Cell Change Cell Line or Passage Number Check_OCTN2->Change_Cell Low Expression Check_Glucose Is Glucose High? Check_OCTN2->Check_Glucose High Expression Low_Glucose Switch to Low Glucose/Galactose Check_Glucose->Low_Glucose Yes

Figure 2: Step-by-step diagnostic workflow for isolating experimental variables.

FAQ: Dosing and Toxicity

Q: What is the safe dosing range? I see papers using 10µM and others using 5mM.

A:

  • Physiological Range: 10–50 µM (Plasma levels).

  • Therapeutic/Experimental Range: 100 µM – 1 mM.

  • Toxic Range: > 5 mM (Osmotic effects and pH acidification of media).

Recommendation: Perform a dose-response curve (10 µM, 100 µM, 500 µM, 1 mM). If you need >1 mM to see an effect, you are likely observing an artifact (pH change) rather than a specific biological mechanism.

References

  • Reagent Stability:Stability of acetyl-l-carnitine in aqueous solutions.

  • Transporter Biology:Functional genomics of OCTN2 variants. (Explaining variability in uptake).

  • Mitochondrial Mechanism:Acetyl-L-carnitine increases mitochondrial protein acetylation. (Differentiation between metabolic fuel and signaling).

  • Gene Definition:SLC22A5 (OCTN2) Gene Card.

Sources

Preventing hydrolysis of (+/-)-ACETYLCARNITINE CHLORIDE during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for navigating the complexities of handling and preparing samples containing (+/-)-Acetylcarnitine Chloride (ALCAR). As a key intermediate in fatty acid metabolism, accurate quantification of ALCAR is critical. However, its ester linkage makes it highly susceptible to hydrolysis, a common pitfall that can lead to significant underestimation of its true concentration.

This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your samples and the reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My measured concentrations of acetylcarnitine are inconsistent and lower than expected. What could be the primary cause?

A1: The most probable cause is the hydrolysis of the acetylcarnitine ester bond during your sample preparation. Acetylcarnitine is sensitive to both chemical and enzymatic hydrolysis, which breaks it down into L-carnitine and acetic acid. This process is significantly accelerated by elevated temperatures and, most critically, by alkaline pH conditions.[1]

Troubleshooting Steps:

  • Review your sample pH: Are your buffers or solutions alkaline (pH > 7)? Exposure to basic conditions, even for a short duration, can lead to rapid degradation.[1]

  • Assess your temperature conditions: Are you processing or storing your samples at room temperature or higher for extended periods? Heat is a catalyst for hydrolysis.

  • Consider enzymatic activity: If you are working with biological matrices like plasma or tissue homogenates, endogenous esterase enzymes can actively hydrolyze acetylcarnitine.

Q2: What is the optimal pH and temperature for handling acetylcarnitine solutions to prevent hydrolysis?

A2: To maintain the integrity of acetylcarnitine, it is crucial to control both pH and temperature throughout your sample preparation workflow.

  • pH: Acetylcarnitine exhibits its greatest stability in neutral to acidic conditions, ideally within a pH range of 3-7 .[1] Hydrolysis rates increase dramatically at a pH greater than 9.

  • Temperature: All steps of your sample preparation should be performed at low temperatures . This includes using pre-chilled solvents and keeping samples on ice whenever possible. For long-term storage of aqueous solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended.

The following table summarizes the stability of acetylcarnitine under various conditions:

pHTemperatureStability
5.225°C (Room Temp)Estimated time to 15% degradation is approximately 38 days.[2]
5.24-8°C (Refrigerated)Estimated time to 15% degradation is approximately 234 days.[2]
> 9Room TemperatureHighly unstable.[2]
11Room TemperatureApproximately 27.4% degradation occurs within just 1 hour.[1][2]
12Room TemperatureApproximately 95.8% degradation occurs within just 1 hour.[1][2]

Note: The stability of acetylcarnitine in solution is also dependent on the complexity of the matrix.

Q3: I'm working with plasma samples. How can I prevent enzymatic hydrolysis of acetylcarnitine?

A3: Plasma contains various esterases that can rapidly hydrolyze acetylcarnitine. To counteract this, the use of esterase inhibitors is highly recommended.

Recommended Approach:

  • Immediate Cooling: As soon as the blood is collected, place it on ice to reduce enzymatic activity.

  • Use of Anticoagulants: Collect blood in tubes containing EDTA or heparin.

  • Addition of Esterase Inhibitors: The most common and effective method is to add an esterase inhibitor to your collection tubes or immediately after plasma separation. Phenylmethylsulfonyl fluoride (PMSF) is a widely used serine protease and esterase inhibitor.

    • Working Concentration of PMSF: A final concentration of 0.1 - 1 mM PMSF is typically sufficient to inhibit esterase activity.[3] It is important to note that PMSF has a short half-life in aqueous solutions (e.g., approximately 35 minutes at pH 8), so it should be added to your buffers immediately before use.[3]

Workflow for Plasma Sample Collection:

cluster_0 Sample Collection cluster_1 Plasma Separation cluster_2 Storage A Collect blood in pre-chilled EDTA tubes B Immediately add PMSF (final conc. 0.1-1 mM) A->B C Gently invert to mix B->C D Centrifuge at 4°C C->D E Collect plasma supernatant D->E F Store at -80°C until analysis E->F

Caption: Recommended workflow for plasma collection to prevent acetylcarnitine hydrolysis.

Experimental Protocols

Protocol 1: Extraction of Acetylcarnitine from Plasma for LC-MS/MS Analysis

This protocol is designed for the efficient extraction of acetylcarnitine from plasma while minimizing the risk of hydrolysis.

Materials:

  • Plasma collected and stabilized as described in Q3.

  • Ice-cold methanol (MeOH)

  • Internal Standard (IS) solution (e.g., deuterated acetylcarnitine in ice-cold MeOH)

  • Centrifuge capable of reaching 10,000 x g and maintaining 4°C.

  • Vacuum concentrator.

Procedure:

  • Pre-chill all necessary tubes and pipette tips.

  • Sample Aliquoting: In a microcentrifuge tube, add 10 µL of your plasma sample.[2]

  • Protein Precipitation: Add 100 µL of ice-cold methanol containing the internal standard to the plasma sample.[2]

  • Vortexing: Vortex the mixture for 5-10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted acetylcarnitine, and transfer it to a new, clean tube.

  • Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Extraction of Acetylcarnitine from Tissue for LC-MS/MS Analysis

This protocol outlines a robust method for extracting acetylcarnitine from tissue samples.

Materials:

  • Tissue samples, snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.

  • Liquid nitrogen.

  • Mortar and pestle, pre-chilled with liquid nitrogen.

  • Ice-cold 100% methanol.[2]

  • Internal Standard (IS) solution.

  • Centrifuge capable of reaching 10,000 x g and maintaining 4°C.

  • Vacuum concentrator.

Procedure:

  • Tissue Pulverization: Place the frozen tissue sample in the pre-chilled mortar and add a small amount of liquid nitrogen. Grind the tissue to a fine powder using the pestle.[2]

  • Sample Weighing: Weigh approximately 40 mg of the powdered tissue into a pre-chilled tube.[2]

  • Extraction: Add 1,800 µL of ice-cold 100% methanol to the tissue powder.[2]

  • Homogenization: Homogenize the sample thoroughly using a suitable homogenizer.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection and IS Addition: Transfer 200 µL of the clear supernatant to a new tube and add the internal standard.[2]

  • Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume for LC-MS/MS analysis.

Mechanistic Understanding of Acetylcarnitine Hydrolysis

The hydrolysis of acetylcarnitine is a nucleophilic acyl substitution reaction. In aqueous environments, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This reaction is catalyzed by either acid or, more potently, by a base (hydroxide ions).

cluster_0 Base-Catalyzed Hydrolysis AC Acetylcarnitine TS Tetrahedral Intermediate AC->TS + OH⁻ (Hydroxide) Prod L-Carnitine + Acetate TS->Prod Elimination of L-Carnitine

Caption: Simplified mechanism of base-catalyzed hydrolysis of acetylcarnitine.

References

  • Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed. Available at: [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health. Available at: [Link]

  • Kinetics of inhibition of soluble peripheral nerve esterases by PMSF: a non-stable compound that potentiates the organophosphorus-induced delayed neurotoxicity. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing (+/-)-Acetylcarnitine Chloride Incubation in Primary Neurons

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to provide authoritative, actionable protocols for optimizing (+/-)-Acetylcarnitine Chloride (ALCAR) incubation in primary neuron cultures.

Executive Summary

Acetylcarnitine (ALCAR) is not merely a metabolic supplement; it is a bioactive acetyl donor that modulates mitochondrial energetics and gene expression. In primary neuron cultures (cortical, hippocampal, or DRG), the incubation time is the critical variable determining whether ALCAR acts as an acute metabolic rescue agent or a chronic neurotrophic factor.

Common User Error: Treating ALCAR as a stable, "set-and-forget" media additive. ALCAR is subject to spontaneous hydrolysis at physiological pH (7.4) and 37°C, meaning "incubation time" also dictates "replenishment frequency."

Part 1: Optimization of Incubation Time

The optimal incubation window depends entirely on your specific biological endpoint. Use the table below to select your protocol.

Table 1: Incubation Parameters by Experimental Endpoint
Experimental GoalOptimal Incubation WindowConc. RangeMechanism of ActionCritical Technical Requirement
Acute Neuroprotection (vs. Glutamate/Oxidative Stress)Pre-treat: 2-24 Hours (Before insult)10 - 100 µMUp-regulation of antioxidant defenses (HO-1, SOD2); Priming of mitochondrial reserve capacity.Must be present before the toxic challenge. Co-treatment is less effective.
Mitochondrial Function (ATP Production / Respiration)Acute: 1-4 Hours 50 - 500 µMRapid entry via OCTN2; Immediate Acetyl-CoA donation to TCA cycle.Perform assay (e.g., Seahorse) immediately after incubation.
Neurite Outgrowth (Morphology/Branching)Chronic: 3 - 7 Days 10 - 50 µMAcetylation of cytoskeletal proteins; Induction of NGF-like signaling.Refresh media every 48 hours to prevent hydrolysis and maintain effective concentration.
Anti-Aging / Survival (Long-term culture >14 DIV)Chronic: Continuous 10 - 100 µMPrevention of mitochondrial DNA damage; Maintenance of membrane potential.Supplement at every media change (50% exchange).
Part 2: Mechanism of Action (Visualized)

To understand why incubation times vary, one must visualize the cellular trafficking of ALCAR. It functions via the Carnitine Shuttle , moving acetyl groups into the mitochondrial matrix.[1]

ALCAR_Mechanism Media Extracellular ALCAR OCTN2 OCTN2 Transporter (Plasma Membrane) Media->OCTN2 Uptake Cyto_ALCAR Cytosolic ALCAR OCTN2->Cyto_ALCAR Mito_Membrane Mitochondrial Membranes Cyto_ALCAR->Mito_Membrane Carnitine Shuttle Histones Nuclear Histone Acetylation Cyto_ALCAR->Histones Epigenetic Modulation (Long Term Effect) Matrix_ALCAR Matrix ALCAR Mito_Membrane->Matrix_ALCAR CAT CAT Enzyme (Transfer) Matrix_ALCAR->CAT De-acetylation AcetylCoA Acetyl-CoA (Active) CAT->AcetylCoA Donates Acetyl Group TCA TCA Cycle (ATP Production) AcetylCoA->TCA Energy

Figure 1: ALCAR Mechanism. Note the bifurcation: Immediate metabolic support (Mitochondria) vs. Long-term epigenetic/structural changes (Nucleus/Histones).

Part 3: Troubleshooting & FAQs
Q1: I incubated my neurons with ALCAR for 5 days, but I see no improvement in neurite length. Why?

Diagnosis: Likely compound degradation or media exhaustion . Explanation: ALCAR is an ester.[2] In aqueous solution at pH 7.4 (standard Neurobasal/MEM media) and 37°C, it undergoes slow hydrolysis, converting back to L-Carnitine and Acetate. L-Carnitine alone does not possess the same potent neurotrophic properties as the acetylated form.[3][4] The Fix:

  • Do not add ALCAR to the entire bottle of media. Add it fresh to the aliquot used for feeding.

  • Implement a 48-hour partial media change (50% replacement) containing fresh ALCAR to maintain therapeutic levels.

Q2: Can I dissolve ALCAR directly in the culture media?

Technical Answer: Yes, but with a caution regarding osmolality and pH . Protocol:

  • ALCAR Chloride is acidic in solution. If you prepare a high-concentration stock (e.g., 100 mM) in water, check the pH.

  • Best Practice: Dissolve ALCAR in sterile PBS or water to create a 100 mM stock. Filter sterilize (0.22 µm). Store aliquots at -20°C.

  • Dilution: Dilute 1:1000 or 1:2000 into the media to achieve 50-100 µM. This minute volume will not shift the pH of the buffered media.

Q3: I see increased cell death at 1 mM concentration. Is ALCAR toxic?

Diagnosis: Likely Excitotoxicity-mimicry or Osmotic Stress . Explanation: While ALCAR is generally safe, concentrations above 500 µM can occasionally alter neuronal excitability or interfere with other transport mechanisms in sensitive primary cultures (e.g., E18 Rat Cortical Neurons). Furthermore, very high doses can alter the mitochondrial membrane potential too drastically (hyperpolarization). The Fix: Titrate down. The "sweet spot" for primary neurons is almost strictly 10 µM – 100 µM . "More is not better" in signaling modulation.

Part 4: Validated Experimental Protocol

Protocol: Chronic Treatment for Neurite Outgrowth Assessment Target: Primary Rat Cortical Neurons (E18)

1. Stock Preparation:

  • Weigh this compound.[2][5]

  • Dissolve in sterile, nuclease-free water to 100 mM .

  • Filter sterilize (0.22 µm PVDF filter).

  • Aliquot (50 µL) and freeze at -20°C. Do not freeze-thaw more than once.

2. Culture Setup:

  • Plate neurons at 25,000 cells/cm² on Poly-D-Lysine coated coverslips.

  • Allow attachment (4 hours) in plating media.

  • Switch to maintenance media (Neurobasal + B27).

3. Treatment Timeline (The "Pulse-Maintenance" Method):

  • DIV 1 (Day in Vitro 1): Add ALCAR stock to media to final conc. of 50 µM .

  • DIV 3: Remove 50% of media. Replace with fresh media containing 50 µM ALCAR . (Note: This maintains the concentration; if you added media without ALCAR, you would dilute the effective dose).

  • DIV 5: Repeat 50% exchange with fresh ALCAR.

  • DIV 7: Fix cells (4% Paraformaldehyde) and stain for Beta-III Tubulin.

4. Self-Validation (Did it work?):

  • Positive Control: Use NGF (if appropriate for cell type) or a known neurotrophic supplement.

  • Negative Control: Vehicle (Water/PBS) only.

  • Success Metric: ALCAR treated cells should show a statistically significant increase in total neurite length or branch points per cell compared to vehicle.

Part 5: Decision Tree for Experimental Design

Use this logic flow to design your specific experiment.

Protocol_Decision Start Start: Define Goal Goal What is the endpoint? Start->Goal Acute Protection from Toxin (e.g., Glutamate, A-beta) Goal->Acute Survival Chronic Morphology / Growth (Neurites, Synapses) Goal->Chronic Structure Step1_Acute Pre-treat 12-24h Conc: 50-100 µM Acute->Step1_Acute Step1_Chronic Begin Treatment at DIV 1 Conc: 10-50 µM Chronic->Step1_Chronic Step2_Acute Add Toxin (Maintain ALCAR presence) Step1_Acute->Step2_Acute Assay_Acute Assay: MTT / LDH / ATP Time: +24h after toxin Step2_Acute->Assay_Acute Step2_Chronic Refresh Media q48h (Critical Step) Step1_Chronic->Step2_Chronic Assay_Chronic Assay: Sholl Analysis Time: DIV 7-10 Step2_Chronic->Assay_Chronic

Figure 2: Experimental Design Decision Tree.

References
  • Bigini, P., et al. "Acetyl-L-carnitine shows neuroprotective and neurotrophic activity in primary culture of rat embryo motoneurons." Neuroscience Letters, 2002.

    • Supports: Neurotrophic activity and concentration ranges (10 mM high dose vs standard).
  • Forloni, G., et al. "Neuroprotective activity of acetyl-L-carnitine: studies in vitro." Journal of Neuroscience Research, 1994.

    • Supports: Pre-treatment protocols for protection against neurotoxicity.
  • Taglialatela, G., et al. "Neurite outgrowth in PC12 cells stimulated by acetyl-L-carnitine arginine amide." Neurochem Res, 1995.

    • Supports: Neurite outgrowth mechanisms and chronic exposure requirements.
  • Ishii, T., et al. "Anti-apoptotic Effect of Acetyl-l-carnitine and l-Carnitine in Primary Cultured Neurons." Japanese Journal of Pharmacology, 2000.

    • Supports: Concentration-dependent survival (1-100 µM) and mitochondrial activity.[6]

  • Cayman Chemical. "Acetyl-L-carnitine (chloride) Product Information & Stability."

    • Supports: Solubility, storage, and chemical stability d

Sources

Troubleshooting variability in animal response to (+/-)-ACETYLCARNITINE CHLORIDE treatment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers observing variability in animal studies involving (+/-)-Acetylcarnitine Chloride .

This guide addresses the specific challenges of using the racemic mixture (containing both L- and D-isomers) versus the physiological L-form, as well as critical stability and pharmacokinetic factors.[1]

Status: Active Lead Scientist: Senior Application Scientist, In Vivo Pharmacology Subject: Minimizing experimental noise and maximizing reproducibility in ALCAR treatments.

Section 1: Compound Integrity & Formulation (The "Input" Variable)

Q1: I am using this compound, but my efficacy data is lower than published literature. Why?

A: The primary source of discrepancy is likely the stereochemistry of your source material. Most published efficacy data (neuroprotection, mitochondrial biogenesis, antidepressant effects) utilize L-Acetylcarnitine (L-ALCAR) , the physiologically active enantiomer.[1]

You are using (+/-)-Acetylcarnitine , which is a racemic mixture (50% L-isomer, 50% D-isomer).[1]

  • The "Dilution" Effect: If you calculate your dose based on the total weight of the racemate, you are effectively administering only half the dose of the active L-isomer compared to papers using pure L-ALCAR.

  • The "Competition" Effect: The D-isomer is not merely inert; it can compete with the L-isomer for transport via the OCTN2 (organic cation/carnitine transporter) and CT1 transporters, potentially inhibiting the uptake of the active L-form into the brain and mitochondria.[1]

Action Item:

  • Normalization: If you must use the racemate, you must double the dosage to match the molar equivalent of L-ALCAR used in reference studies.

  • Validation: Run a pilot study comparing your racemate against a pure L-Acetylcarnitine standard to quantify the "racemic penalty" in your specific model.[1]

Q2: We buffer our stock solution to pH 7.4 for IP injection, but results vary between morning and afternoon batches. Is the compound stable?

A: No, Acetylcarnitine is highly unstable in alkaline or neutral solutions over time due to ester hydrolysis.

  • Mechanism: The acetyl ester bond is susceptible to hydrolysis, converting the molecule into free Carnitine and Acetate.[2] This reaction is catalyzed by basic pH and heat.[2]

  • The Trap: While pH 7.4 is physiological, storing ALCAR at this pH (especially at room temperature) leads to rapid degradation. A solution prepared in the morning may contain significantly less acetylated compound by the afternoon.

Action Item:

  • Preparation Protocol: Dissolve the compound in unbuffered saline or water (naturally slightly acidic, pH ~5.5) where it is stable.[1][3]

  • Just-in-Time Neutralization: If a neutral pH is required for injection comfort, adjust the pH to ~7.0–7.2 immediately before administration, or use a dual-chamber approach where the buffer is added moments before injection.[1]

  • Storage: Keep stock solutions acidic (pH 3–5) and frozen (-20°C).

Section 2: Pharmacokinetics & Administration (The "Process" Variable)

Q3: We switched from Intraperitoneal (IP) to Oral (PO) dosing and lost the phenotype. Is bioavailability the issue?

A: Yes. The pharmacokinetics of ALCAR differ drastically between IP and Oral routes.

  • Bioavailability: Oral bioavailability of ALCAR is low (estimated 14–18% in rodents) and operates via passive diffusion at high doses, which is highly variable depending on gut content.

  • First-Pass Hydrolysis: During oral absorption, a significant portion of ALCAR is deacetylated in the enterocytes and liver before it ever reaches the systemic circulation.

  • Peak vs. Exposure: IP injection creates a high

    
     (peak concentration) that drives the compound across the Blood-Brain Barrier (BBB).[1] Oral dosing provides a lower, sustained exposure that may not reach the threshold required for acute neuroplastic effects (e.g., mGlu2 receptor induction).
    

Action Item:

  • Dose Adjustment: Oral doses typically require 10x to 20x the IP dose to achieve similar brain concentrations.

  • Dietary Controls: Standardize fasting periods. Food competes for absorption transporters and alters gastric emptying time, introducing massive variability in oral uptake.

Section 3: Biological Variables (The "Subject" Variable)

Q4: Why do aged animals respond differently to ALCAR than young controls?

A: The baseline mitochondrial state dictates the "ceiling" of ALCAR efficacy.

  • Young/Naive Animals: Often have near-optimal mitochondrial function.[1] ALCAR treatment may show no significant effect because the system is not rate-limited by acetyl-CoA availability.[1]

  • Aged/Stressed Animals: Exhibit compromised Carnitine Palmitoyltransferase 1 (CPT1) activity and lower endogenous acetyl-L-carnitine levels.[1] ALCAR acts as a "metabolic fuel injector" here, restoring the Acetyl-CoA/CoA ratio.[1]

Action Item:

  • Stratification: Do not pool data from different age groups.

  • Stress Models: If testing antidepressant effects, use a Chronic Unpredictable Mild Stress (CUMS) model. Naive animals rarely show behavioral changes with ALCAR treatment.

Section 4: Mechanism & Visualization

Visualizing the Trap: The diagram below illustrates the critical points where variability is introduced: the Racemic Input , the Hydrolysis Risk during preparation, and the Transport Competition at the mitochondrial membrane.

ALCAR_Variability cluster_input Input Variable (Formulation) cluster_process Process Variable (Stability) cluster_bio Biological Variable (Mitochondria) Racemate (+/-)-ALCAR (Racemic Mixture) L_Form L-ALCAR (Active) Racemate->L_Form 50% D_Form D-ALCAR (Inactive/Competitor) Racemate->D_Form 50% Solution Solution pH > 7.4 (Buffered) L_Form->Solution Transporter OCTN2 / CPT1 Transporter L_Form->Transporter Transport D_Form->Transporter Competition/Block Hydrolysis Hydrolysis (Loss of Acetyl Group) Solution->Hydrolysis Time/Temp FreeCarnitine Free Carnitine (No Epigenetic Effect) Hydrolysis->FreeCarnitine Mito_Matrix Mitochondrial Matrix Transporter->Mito_Matrix Effect Acetyl-CoA Donation & Epigenetic Mod. Mito_Matrix->Effect

Caption: Figure 1: Sources of Experimental Variability. The racemic mixture introduces inactive D-ALCAR which competes for transport. High pH causes hydrolysis, neutralizing the acetyl-donor capability.[1]

Experimental Protocol: Stability-Validated Preparation

To ensure reproducibility, follow this "Self-Validating" preparation protocol:

StepActionRationale
1 Weighing Calculate dose based on L-isomer content . If using (+/-)-ALCAR, weigh 2X the target dose.[1]
2 Solvent Dissolve in sterile water for injection or 0.9% Saline (pH ~5.5). Do not use PBS or Tris buffer initially.
3 Storage If storing >1 hour, keep on ice (4°C). If storing >24 hours, freeze at -20°C.
4 Neutralization Only for IP/IV: Add minimal 1M NaOH or HEPES buffer immediately prior to loading the syringe to bring pH to ~7.0.
5 Validation Measure pH of the remaining solution after dosing. If pH > 7.5, assume partial degradation occurred.
References
  • Comparison of L- and D-carnitine biological activity

    • Title: Comparison of the effects of L-carnitine, D-carnitine and acetyl-L-carnitine on the neurotoxicity of ammonia.[1][4]

    • Source: PubMed / Nih.gov[1]

    • URL:[Link][1]

  • Pharmacokinetics and Bioavailability

    • Title: Kinetics, pharmacokinetics, and regulation of L-carnitine and acetyl-L-carnitine metabolism.[1]

    • Source: PubMed[1][5]

    • URL:[Link]

  • Stability in Solution

    • Title: Stability of acetyl-L-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry method.[1][6][7]

    • Source: PubMed[1][5]

    • URL:[Link][1]

  • Mechanism (Epigenetic & Antidepressant)

    • Title: L-acetylcarnitine causes rapid antidepressant effects through the epigenetic induction of mGlu2 receptors.[1]

    • Source: PNAS[1]

    • URL:[Link][1][8]

Sources

Validation & Comparative

Technical Guide: Cross-Validation of HPLC and Mass Spectrometry for (+/-)-Acetylcarnitine Chloride Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Audience: Bioanalytical Scientists, Lab Managers, and QC Specialists.

Quantifying (+/-)-Acetylcarnitine Chloride (ALCAR) presents a classic "polarity paradox" in analytical chemistry. As a zwitterionic quaternary amine with high water solubility and no significant chromophore, ALCAR is invisible to standard UV detection and poorly retained on conventional C18 columns.

This guide provides a rigorous cross-validation framework between two distinct methodologies:

  • HPLC-UV (Derivatized): The accessible, cost-effective method requiring chemical modification.

  • LC-MS/MS (HILIC): The high-sensitivity, "dilute-and-shoot" gold standard.

Our objective is to empower you to validate these methods against each other, ensuring that data continuity is maintained when migrating from legacy HPLC workflows to modern MS platforms.

Method A: HPLC-UV with Pre-Column Derivatization

The Traditional Workhorse

The Challenge

ALCAR lacks the conjugated


-systems required for UV absorbance. Direct detection at 205-210 nm is plagued by noise from buffer salts and plasma proteins. Therefore, we must chemically tag the carboxylic acid moiety to introduce a chromophore.
The Solution: p-Bromophenacyl Bromide Derivatization

We utilize p-bromophenacyl bromide (PBPB) to form a UV-active ester. This reaction requires a phase-transfer catalyst (18-Crown-6) to solubilize the reactants in the organic phase.

Protocol A: HPLC Workflow

Reagents:

  • Derivatizing Agent: 10 mg/mL PBPB in Acetonitrile.

  • Catalyst: 18-Crown-6 ether.

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0).

Step-by-Step:

  • Extraction: Precipitate protein from plasma/tissue (100 µL) using Methanol (300 µL). Centrifuge at 10,000 x g.

  • Evaporation: Dry the supernatant under Nitrogen at 40°C.

  • Derivatization: Reconstitute residue in 100 µL Acetonitrile containing PBPB and 18-Crown-6. Heat at 80°C for 30 minutes.

  • Separation: Inject 20 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Detection: Monitor UV absorbance at 260 nm .

Method B: LC-MS/MS with HILIC Separation

The Modern Standard

The Challenge

Standard C18 columns cannot retain ALCAR without ion-pairing reagents (e.g., sodium octanesulfonate). However, these non-volatile salts cause severe ion suppression in Mass Spectrometry, killing sensitivity.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

We utilize a bare silica or zwitterionic HILIC column. This creates a water-rich layer on the stationary phase, retaining the polar ALCAR via partition mechanisms, allowing the use of volatile buffers (Ammonium Formate/Acetate) compatible with ESI.

Protocol B: LC-MS/MS Workflow

Instrument: Triple Quadrupole MS (ESI+ Mode). Column: HILIC Silica (2.1 x 100 mm, 1.7 µm).

Step-by-Step:

  • Sample Prep: "Dilute and Shoot." Mix 50 µL sample with 150 µL Acetonitrile containing d3-Acetylcarnitine (Internal Standard).

  • Centrifugation: Spin at 12,000 x g for 10 mins to pellet proteins.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 90% B to 50% B over 5 minutes.

  • Detection (MRM Mode):

    • Analyte (ALCAR): 204.1

      
       85.0 m/z (Quantifier).
      
    • Internal Standard (d3-ALCAR): 207.1

      
       85.0 m/z.
      

Cross-Validation Framework

Ensuring Data Integrity Between Platforms

When switching methods, you cannot simply compare means. You must prove that the bias is consistent across the concentration range.

Statistical Core
  • Linearity Assessment: Both methods must demonstrate

    
    .
    
  • Bland-Altman Analysis: Plot the difference between methods (Method A - Method B) against the average of the methods.

    • Acceptance: 95% of points must fall within

      
       SD of the mean difference.
      
  • Passing-Bablok Regression: Preferred over simple linear regression as it accounts for errors in both axes (both methods have uncertainty).

Cross-Validation Workflow Diagram

The following diagram illustrates the parallel processing required to validate Method B against Method A.

CrossValidation Sample Biological Sample (Plasma/Tissue) Split Aliquot Split Sample->Split PrepA Method A Prep: Protein Ppt + Evaporation Split->PrepA Aliquot 1 PrepB Method B Prep: Protein Ppt + Internal Std (d3) Split->PrepB Aliquot 2 Deriv Derivatization: PBPB + 18-Crown-6 (80°C) PrepA->Deriv HPLC HPLC-UV Analysis (C18, 260 nm) Deriv->HPLC DataA Data Set A (Concentration) HPLC->DataA Stat Statistical Comparison (Bland-Altman & Passing-Bablok) DataA->Stat HILIC HILIC Separation (Ammonium Formate/ACN) PrepB->HILIC MS LC-MS/MS Detection (MRM: 204->85) HILIC->MS DataB Data Set B (Concentration) MS->DataB DataB->Stat Decision Validation Decision: Bias < 15%? Stat->Decision

Figure 1: Parallel workflow for cross-validating HPLC-UV and LC-MS/MS methodologies.

Performance Comparison Data

The following data summarizes typical performance metrics observed in a validation study for Acetylcarnitine Chloride.

FeatureMethod A: HPLC-UV (Derivatized)Method B: LC-MS/MS (HILIC)
Principle UV Absorbance of PBPB esterElectrospray Ionization (MRM)
LOD (Limit of Detection) ~ 200 ng/mL~ 0.5 - 5 ng/mL
Linearity Range 0.5 - 100 µg/mL0.01 - 50 µg/mL
Sample Prep Time High (> 2 hours, heating required)Low (< 30 mins, precipitation only)
Specificity Moderate (Co-elution possible)High (Mass + Fragmentation filter)
Throughput ~20 samples/day~100+ samples/day
Cost Per Sample Low (Reagents are cheap)High (Instrument amortization)

Critical Analysis & Recommendations

When to use HPLC-UV?
  • Budget Constraints: If a Triple Quadrupole MS is unavailable.

  • High Concentration: When analyzing pharmaceutical formulations or supplements where sensitivity is not critical.

  • Routine QC: For checking bulk purity of Acetylcarnitine Chloride raw material.

When to use LC-MS/MS?
  • Bioanalysis: Essential for plasma/serum PK studies where endogenous levels are low.

  • High Throughput: The "dilute and shoot" workflow drastically reduces technician labor.

  • Complex Matrices: MRM transitions (204->85) filter out matrix noise that would blind a UV detector.

The "Pro-Tip" for Senior Scientists

Chiral Separation: Note that standard HILIC-MS and C18-HPLC are achiral. If your study requires distinguishing L-Acetylcarnitine from D-Acetylcarnitine, you must replace the standard column with a chiral stationary phase (e.g., Teicoplanin or Cyclodextrin-based) regardless of the detector used.

References

  • Modaressi, A. et al. (2025). "HPLC of acetyl-L-carnitine in human plasma by derivatization with p-bromophenacyl bromide." ResearchGate.[1] Available at: [Link]

  • Vernez, L. et al. (2008). "Rapid LC/MS/MS method for the online extraction of acyl carnitines in plasma." Rapid Communications in Mass Spectrometry. Available at: [Link]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2] Available at: [Link]

  • PubChem. (2025).[3] "Acetyl-L-Carnitine Chloride Compound Summary." National Library of Medicine. Available at: [Link]

  • Magiera, S. et al. (2015). "Determination of carnitine and acylcarnitines in human urine by means of microextraction in packed sorbent and HILIC-MS/MS." Journal of Chromatography B. Available at: [Link]

Sources

Head-to-head comparison of different commercial sources of (+/-)-ACETYLCARNITINE CHLORIDE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative

In metabolic research and neuropharmacology, the distinction between enantiopure L-Acetylcarnitine (the biologically active transporter of acetyl groups) and (+/-)-Acetylcarnitine Chloride (the racemic mixture, also known as DL-Acetylcarnitine) is non-trivial. While the L-isomer is the physiological substrate for carnitine acetyltransferase, the racemate is frequently employed in:

  • Method Development: As a cost-effective internal standard for achiral chromatography.

  • Toxicology: To assess non-specific binding or off-target effects of the D-isomer.

  • Synthetic Chemistry: As a starting material where stereochemistry is induced later.

This guide provides a technical head-to-head comparison of commercial sources for This compound (CAS: 2504-11-2) , focusing on purity profiles, solubility, and experimental validation.

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride acetate[1]

  • Molecular Formula: C₉H₁₈ClNO₄[2]

  • Molecular Weight: 239.70 g/mol []

  • Key Feature: Contains equimolar amounts of R- and S-enantiomers.

Market Landscape: Head-to-Head Specification Analysis

We analyzed the technical specifications of the three primary suppliers utilized in high-impact research: Sigma-Aldrich (Merck) , Cayman Chemical , and BOC Sciences .

Table 1: Comparative Specification Matrix
FeatureSigma-Aldrich Cayman Chemical BOC Sciences
Catalog Number A15092504-11-2 (Generic)2504-11-2
Purity Guarantee >98% (TLC) ≥98% ≥97%
Form White Crystalline PowderCrystalline SolidSolid
Solubility (Water) 50 mg/mL (Clear, Colorless)SolubleSoluble
Solubility (Organic) Ethanol (Soluble)DMSO (~10 mg/mL), DMF (~20 mg/mL)Limited Data
Storage -20°C (Desiccated)-20°C2-8°C (Short term)
QC Documentation CoA, partial NMR often availableBatch-specific CoA, LC-MSBatch CoA
Primary Utility General Lab StandardBioassay & ScreeningBulk Synthesis
Analyst Insight
  • Sigma-Aldrich provides the most rigorous solubility specifications, explicitly defining the appearance of the solution (Clear, Colorless at 50 mg/mL). This is critical for researchers preparing high-concentration stock solutions for animal dosing.

  • Cayman Chemical offers superior data on organic solvent solubility (DMSO/DMF), which is essential for in vitro assays where aqueous buffers may not be the initial solvent of choice.

  • BOC Sciences is a viable alternative for bulk scale-up but typically offers less granular data on trace impurities in their public-facing documentation.

Experimental Validation: The "Self-Validating" Protocol

Relying solely on a Certificate of Analysis (CoA) is insufficient for critical GLP studies. The following protocols allow you to validate the chemical integrity and stereochemical ratio of the purchased product.

Workflow Visualization: Quality Control Decision Tree

QC_Workflow Start Received (+/-)-Acetylcarnitine Cl Solubility Solubility Test (50 mg/mL in H2O) Start->Solubility Clear Clear/Colorless? Solubility->Clear HPLC Chiral HPLC Analysis Clear->HPLC Yes Fail_Sol FAIL: Check Hygroscopicity/ Filter Clear->Fail_Sol No (Turbid) Ratio Ratio 50:50? HPLC->Ratio Pass PASS: Release for Use Ratio->Pass Yes (± 2%) Fail_Ratio FAIL: Enantiomeric Excess Detected Ratio->Fail_Ratio No

Figure 1: Decision matrix for validating incoming raw material. Note that turbidity often indicates hydrolysis to free carnitine or moisture contamination.

Protocol A: Chiral HPLC Separation (The Gold Standard)

To confirm the product is truly racemic (50:50 mixture) and not enriched with the L-isomer (which is often more available and could be substituted by error).

  • Objective: Quantify D- vs. L-Acetylcarnitine ratio.

  • Column: Chiralcel OD-R (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Derivatization (Optional but Recommended): While direct detection is possible, derivatization with (alpha-bromo)methyl phenyl ketone enhances UV sensitivity.

  • Mobile Phase: 0.5 M NaClO₄ (aq) : Acetonitrile (74:26 v/v), pH 3.8.

  • Flow Rate: 0.4 mL/min.[4]

  • Detection: UV at 235 nm (if derivatized) or 205-210 nm (direct, low sensitivity).

  • Acceptance Criteria:

    • Two distinct peaks with Resolution (

      
      ) > 1.5.[4]
      
    • Area Under Curve (AUC) ratio between 0.98 and 1.02.

Protocol B: Hygroscopicity & Handling

Acetylcarnitine chloride is extremely hygroscopic. A common failure mode is "clumping" which leads to weighing errors.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice: Use anhydrous ethanol for organic stocks. For aqueous stocks, prepare fresh; acetyl esters hydrolyze spontaneously in solution over time, especially at pH > 7.0.

Biological Context & Mechanism[3]

Understanding the pathway is crucial when using the racemate. The D-isomer acts as a competitive inhibitor in some systems, which is why head-to-head comparison with pure L-Acetylcarnitine is often necessary.

Pathway ALCAR L-Acetylcarnitine CAT Carnitine Acetyltransferase ALCAR->CAT Substrate DALCAR D-Acetylcarnitine (Inactive/Inhibitor) DALCAR->CAT Competitive Inhibition Mito Mitochondrial Matrix CAT->Mito Transport AcetylCoA Acetyl-CoA Mito->AcetylCoA Beta-Oxidation Flux

Figure 2: The D-enantiomer in the racemic mixture may competitively inhibit Carnitine Acetyltransferase (CAT), altering metabolic flux data compared to pure L-ALCAR.

Summary Recommendation

  • For General Metabolic Tracing: Use Sigma-Aldrich (A1509) due to their strict TLC purity and water solubility standards.

  • For High-Throughput Screening (Organic Solvents): Use Cayman Chemical for their validated solubility data in DMSO/DMF.

  • Critical Warning: Never substitute (+/-)-Acetylcarnitine for L-Acetylcarnitine in therapeutic efficacy studies unless the specific goal is to study the racemate's toxicology.

References

  • Sigma-Aldrich. Product Specification: Acetyl-DL-carnitine hydrochloride (A1509).[5] Retrieved from

  • Cayman Chemical. Product Information: Acetyl-DL-carnitine (chloride) (Item No. 2504-11-2).[2][1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 197763, Acetyl-DL-carnitine chloride. Retrieved from

  • Kagawa, M., et al. (1999). Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. Journal of Chromatography A. Retrieved from

  • BOC Sciences. Biochemicals: (±)-Acetylcarnitine chloride.[1][] Retrieved from

Sources

Statistical validation of behavioral test results after (+/-)-ACETYLCARNITINE CHLORIDE administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for the statistical validation of (+/-)-Acetylcarnitine Chloride (ALCAR) in preclinical behavioral models. Unlike standard symptomatic treatments, ALCAR exhibits a dual mechanism: immediate metabolic support via mitochondrial acetyl-group donation and long-term epigenetic regulation of metabotropic glutamate receptors (mGlu2).

To publish high-impact data, researchers must statistically differentiate these neurorestorative effects from the purely symptomatic relief provided by positive controls like Gabapentin (neuropathy) or Fluoxetine (depression). This document outlines the experimental design, statistical power requirements, and comparative benchmarks necessary to validate ALCAR’s efficacy.

Part 1: Mechanistic Differentiation & Experimental Logic

Before designing the statistical model, one must understand the causality. ALCAR is not merely a receptor ligand; it is an epigenetic modulator.

The Epigenetic vs. Symptomatic Divergence
  • Standard of Care (e.g., Gabapentin): Blocks

    
     calcium channels to inhibit neurotransmitter release. Effect is rapid but washes out quickly.
    
  • ALCAR: Donates acetyl groups to nuclear histones (H3K27), upregulating the transcription of Grm2 (mGlu2 receptor).[1][2] This restores inhibitory tone on glutamate release, offering disease-modifying potential.

Visualization: Mechanism of Action Comparison

The following diagram illustrates the divergent pathways of ALCAR versus standard controls, justifying the need for longitudinal statistical models (Repeated Measures ANOVA) rather than single-point analysis.

ALCAR_Mechanism ALCAR Acetylcarnitine (ALCAR) Mito Mitochondrial Flux ALCAR->Mito Acetyl-CoA Gabapentin Gabapentin (Control) CaChannel Ca2+ Channel Blockade Gabapentin->CaChannel Bind a2d-1 Nucleus Nucleus (Epigenetic) Mito->Nucleus Acetyl Group Transfer H3K27 Histone H3K27 Acetylation Nucleus->H3K27 HAT Activation mGlu2 mGlu2 Receptor Upregulation H3K27->mGlu2 Transcription Restore Neurorestoration (Disease Modifying) mGlu2->Restore PainRelief Analgesia (Symptomatic) CaChannel->PainRelief Inhibit Release Restore->PainRelief

Figure 1: ALCAR operates via nuclear epigenetic regulation (green path), distinct from the membrane-bound blockade of Gabapentin (red path).

Part 2: Comparative Analysis & Benchmarks

Use these benchmarks to validate your specific experimental results. Data below represents aggregated means from validated high-impact studies (see References).

Neuropathic Pain Models (CCI/SNI)

Objective: Validate neurorestoration vs. analgesia. Test: Von Frey Filaments (Mechanical Allodynia).

ParameterALCAR ProtocolGabapentin (Positive Control)Statistical Expectation
Dose 100 mg/kg (i.p., b.i.d.)70 mg/kg (i.p., b.i.d.)[3]Gabapentin is potent but transient.
Onset Gradual (Days 3-5)Rapid (Day 1)Interaction Effect: Treatment × Time is critical.
Washout Sustained effect (>7 days)Rapid return to baselineALCAR group maintains higher thresholds post-withdrawal.
Morphology Increased NFP immunoreactivityNo morphological changeHistology correlates with behavior only in ALCAR group.
Depression/Anxiety Models (Chronic Stress)

Objective: Validate rapid onset via glutamate modulation. Test: Forced Swim Test (FST).

ParameterALCAR ProtocolFluoxetine (SSRI Control)Statistical Expectation
Dose 100 mg/kg/day10-20 mg/kg/dayEquipotent efficacy at peak.
Onset Rapid (3 days)Delayed (14 days)Time-point significance: ALCAR > Vehicle at Day 3; Fluoxetine = Vehicle at Day 3.
Mechanism mGlu2 upregulationSERT inhibitionALCAR effects blocked by mGlu2/3 antagonists (e.g., LY341495).

Part 3: Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, your protocol must include "Self-Validating" steps—internal checks that prove the assay worked before you test the drug.

Protocol A: Chronic Constriction Injury (CCI) Validation
  • Baseline Measurement: Measure Von Frey thresholds for 3 days prior to surgery. Exclusion Criteria: Animals varying >20% from mean.

  • Surgery: Loose ligation of sciatic nerve.

  • Validation of Injury (Day 7): Test all animals.

    • Self-Validation: Only animals showing >50% drop in threshold (allodynia) are randomized. This eliminates surgical failures from the dataset.

  • Treatment Phase (Day 7-21): Administer Vehicle, ALCAR (100mg/kg), and Gabapentin (70mg/kg).[3][4]

  • Blind Testing: The observer must be blinded to the treatment groups.

Protocol B: Statistical Workflow

The following diagram outlines the decision tree for analyzing behavioral data, ensuring outliers are handled mathematically, not arbitrarily.

Stat_Workflow Data Raw Behavioral Data Outlier Outlier Detection (Grubbs' Test or ROUT) Data->Outlier Normality Normality Check (Shapiro-Wilk) Outlier->Normality Decision Normal? Normality->Decision Parametric Parametric Tests Decision->Parametric Yes (p>0.05) NonParametric Non-Parametric Tests Decision->NonParametric No (p<0.05) Design Experimental Design? Parametric->Design RM_ANOVA 2-Way RM ANOVA (Time × Treatment) Design->RM_ANOVA Longitudinal (Pain/Learning) OneWay 1-Way ANOVA (Single Timepoint) Design->OneWay Endpoint (FST/Tissue) PostHoc Post-Hoc Analysis (Dunnett's / Bonferroni) RM_ANOVA->PostHoc OneWay->PostHoc

Figure 2: Decision matrix for statistical analysis. Longitudinal studies (CCI) require RM ANOVA; Endpoint studies (FST) use 1-Way ANOVA.

Part 4: Statistical Rigor & Power Analysis

To publish, you must prove your effect size is real.

Power Analysis (A Priori)

Do not guess sample sizes. For behavioral tests with high variability (like FST), calculate


 based on:
  • Alpha (

    
    ):  0.05
    
  • Power (

    
    ):  0.80 (80%)
    
  • Effect Size (

    
    ):  Typically 0.4 - 0.5 for ALCAR vs. Vehicle.
    
  • Result: usually N=10-12 mice/group is required for significance in ANOVA.

The "Time × Treatment" Interaction

In longitudinal studies (neuropathy recovery), the most important p-value is the Interaction .

  • Main Effect of Drug:[2][3][5][6] Tells you ALCAR is better than Vehicle on average.

  • Interaction (Time × Drug): Tells you ALCAR changes the trajectory of the disease (recovery slope) differently than Vehicle. This is the statistical proof of neurorestoration.

Post-Hoc Selection
  • Dunnett’s Test: Use when comparing ALCAR and Gabapentin solely against the Vehicle control (Many-to-One).

  • Tukey’s HSD: Use when you want to compare ALCAR directly against Gabapentin (All-Pairwise). Warning: This reduces power.

References

  • Chiezio, G., et al. (2017). Acetyl-L-carnitine in neuropathic pain: experimental data. CNS Drugs.

  • Nasca, C., et al. (2013). L-acetylcarnitine causes rapid antidepressant effects through the epigenetic induction of mGlu2 receptors.[1][2][6] Proceedings of the National Academy of Sciences (PNAS).

  • Di Cesare Mannelli, L., et al. (2009). Treatment with acetyl-L-carnitine exerts a neuroprotective effect in the sciatic nerve following loose ligation: a functional and microanatomical study. Neural Regeneration Research.

  • Trainor, B. C., et al. (2013). Methodological considerations for optimizing and validating behavioral assays. ILAR Journal.

  • Hort, J., et al. (2014). Effect of donepezil in Alzheimer disease can be measured by a computerized human analog of the Morris water maze.[7] Neurodegenerative Diseases.[7][8][9][10][11]

Sources

Safety Operating Guide

(+/-)-ACETYLCARNITINE CHLORIDE: Proper Disposal & Waste Management Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Snapshot

Before initiating any disposal procedure, verify the chemical identity and immediate hazards. This substance is often handled casually as a metabolic supplement, but in a laboratory reagent context, it requires strict adherence to chemical waste protocols due to thermal decomposition byproducts.

ParameterSpecification
Chemical Name (+/-)-Acetylcarnitine chloride; O-Acetylcarnitine hydrochloride
CAS Number 2504-11-2 (racemic) / 5080-50-2 (L-form)
Physical State White crystalline powder or colorless solution
GHS Classification Warning (Irritant)
Hazard Codes H315 (Skin), H319 (Eye), H335 (Respiratory)
RCRA Status Not P-listed or U-listed; Non-regulated hazardous waste (unless mixed)
Key Incompatibility Strong Oxidizing Agents (Risk of exothermic reaction)

Scientific Rationale for Disposal Method

Why we do not just trash it: While Acetylcarnitine chloride is biologically active and water-soluble, it is an organic hydrochloride salt.

  • Thermal Decomposition: Upon incineration, the chloride moiety (

    
    ) is liberated as Hydrogen Chloride gas (HCl) . Standard municipal incinerators may not be equipped to scrub acidic gases effectively.
    
  • Aquatic Toxicity: Although often cited as "slightly hazardous" (Water Hazard Class 1), high concentrations in local wastewater systems can disrupt biological treatment membranes and locally alter pH.

The Core Directive: The only universally accepted disposal method for the pure substance is combustion in a chemical incinerator equipped with an afterburner and scrubber .

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Powder)

Use this for expired shelf stocks or surplus dry reagents.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containerization: Place the solid material in a dedicated High-Density Polyethylene (HDPE) or glass container.

  • Solvent Addition (Optional but Preferred):

    • Scientist's Note: To facilitate smooth feeding into liquid injection incinerators, dissolve the powder in a combustible solvent (e.g., Ethanol or Acetone) if your facility permits "bulking."

    • Ratio: Aim for a 10% w/v solution to ensure complete solubility.

  • Labeling: Label clearly as "Non-Halogenated Organic Waste" (if dissolved in ethanol) or "Solid Chemical Waste" (if dry).

    • Critical: Explicitly list "Contains Chlorides" on the tag. This alerts the disposal facility to use a scrubber.

Protocol B: Aqueous Solutions (Buffers/Media)

Use this for experimental leftovers dissolved in water.

  • pH Validation (Self-Validating Step):

    • Test the pH of the solution.[1] Acetylcarnitine HCl solutions can be acidic.

    • Action: If pH < 2 or > 12.5, neutralize to pH 5–9 before consolidation to prevent container corrosion or unexpected reactions in the waste drum.

  • Stream Selection:

    • Do NOT pour down the drain unless your facility has a specific permit for dilute organic salts.

    • Consolidate into the "Aqueous Chemical Waste" carboy.

  • Compatibility Check: Ensure the aqueous waste carboy does not contain strong oxidizers (e.g., Sodium Hypochlorite/Bleach), as this can generate chlorine gas.

Protocol C: Organic Solvent Mixtures

Use this for HPLC waste or extraction layers.

  • Classification: Segregate into the "Organic Solvents" stream.

  • Halogen Check: Although the molecule contains a chloride ion, it is typically classified as "Non-Halogenated" waste in many jurisdictions because the solvent carrier (e.g., Methanol) is the primary fuel. However, strict internal protocols may require the "Halogenated Waste" stream to guarantee scrubber use.

    • Rule of Thumb: If the total halogen content >1,000 ppm, use the Halogenated stream.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating Acetylcarnitine Chloride waste.

DisposalWorkflow Start START: this compound Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Optional) Solid->Dissolve Preferred WasteSolid Solid Chemical Waste Label: 'Contains Chlorides' Solid->WasteSolid Alternative SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic (MeOH, EtOH, etc.) SolventCheck->Organic WasteAq Aqueous Waste Stream (Neutralize pH 5-9) Aqueous->WasteAq OxidizerCheck CRITICAL: Check for Oxidizers Organic->OxidizerCheck WasteOrg Organic Waste Stream (Incineration w/ Scrubber) Dissolve->WasteOrg OxidizerCheck->WasteAq Segregate if Oxidizers Present OxidizerCheck->WasteOrg No Oxidizers Present

Figure 1: Decision tree for the segregation of Acetylcarnitine Chloride waste streams. Note the critical check for oxidizers in organic mixtures.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents environmental contamination.[2][3][4]

  • PPE Required: Nitrile gloves, safety goggles, and a lab coat. (Respiratory protection recommended if powder is aerosolized).

  • Dry Spill:

    • Do not dry sweep (creates dust).[3]

    • Cover with a damp paper towel or absorbent pad to wet the powder slightly.

    • Scoop into a sealable bag/container.

    • Label as "Debris contaminated with Acetylcarnitine Cl."

  • Wet Spill:

    • Absorb with vermiculite or sand.[4]

    • Do not use bleach to clean the surface immediately (potential reaction). Use a mild detergent and water.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-ACETYLCARNITINE CHLORIDE
Reactant of Route 2
Reactant of Route 2
(+/-)-ACETYLCARNITINE CHLORIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.